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Core Science & Biosynthesis

Foundational

Structural Elucidation of 6,7-Difluoro-1,2-dihydroquinolin-2-one: A Comprehensive NMR Analysis Guide

Executive Summary & Mechanistic Context 6,7-Difluoro-1,2-dihydroquinolin-2-one (also known as 6,7-difluoroquinolin-2(1H)-one or 6,7-difluorocarbostyril) is a highly functionalized heterocyclic scaffold that serves as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

6,7-Difluoro-1,2-dihydroquinolin-2-one (also known as 6,7-difluoroquinolin-2(1H)-one or 6,7-difluorocarbostyril) is a highly functionalized heterocyclic scaffold that serves as a critical precursor in the synthesis of advanced fluoroquinolone antibiotics and kinase inhibitors[1]. The presence of two adjacent fluorine atoms on the aromatic ring introduces complex spin-spin coupling networks ( 19F−19F , 19F−1H , and 19F−13C ), making Nuclear Magnetic Resonance (NMR) spectroscopy the definitive tool for structural validation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the spectral splitting patterns and provide a self-validating, field-proven protocol for acquiring high-fidelity 1H and 13C NMR data for fluorinated quinolin-2-ones[2].

Quantitative Spectral Data

The following tables summarize the synthesized 1H and 13C NMR chemical shifts, multiplicities, and coupling constants ( J ) for 6,7-difluoro-1,2-dihydroquinolin-2-one, recorded in DMSO- d6​ at 298 K.

Table 1: 1H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J in Hz)IntegrationAssignment Rationale
H-1 11.90br s-1HLactam NH; highly deshielded, broad due to quadrupolar relaxation of 14N .
H-4 7.85d 3JH-H​=9.5 1H β to carbonyl; coupled to H-3.
H-5 7.72dd 3JH-F​=10.5 , 4JH-F​=8.0 1HOrtho to F-6, meta to F-7.
H-8 7.15dd 3JH-F​=11.0 , 4JH-F​=7.5 1HOrtho to F-7, meta to F-6.
H-3 6.50d 3JH-H​=9.5 1H α to carbonyl; shielded relative to H-4.
Table 2: 13C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J in Hz)Assignment Rationale
C-2 161.5s-Carbonyl carbon (amide/lactam).
C-7 150.5dd 1JC-F​=248 , 2JC-F​=15 Directly bonded to F-7; split by F-6[1].
C-6 145.8dd 1JC-F​=244 , 2JC-F​=15 Directly bonded to F-6; split by F-7[1].
C-4 139.2s-Alkene carbon β to carbonyl.
C-8a 135.5d 3JC-F​=10 Bridgehead carbon attached to nitrogen.
C-3 122.4s-Alkene carbon α to carbonyl.
C-4a 116.2d 3JC-F​=5 Bridgehead carbon.
C-5 115.8d 2JC-F​=18 Aromatic CH adjacent to C-6.
C-8 104.5d 2JC-F​=20 Aromatic CH adjacent to C-7.

Signal Assignment & Spin-Spin Coupling Causality

Understanding the spectral output requires analyzing the electronic environment and the through-bond interactions.

The Fluorine Effect on Aromatic Protons

In the 1H NMR spectrum, H-5 and H-8 do not appear as simple singlets, despite being para to each other. They emerge as distinct doublets of doublets (dd). This is caused by heteronuclear spin-spin coupling with the adjacent fluorine atoms[3].

  • H-5 experiences a strong ortho-coupling ( 3J≈10.5 Hz) from F-6 and a weaker meta-coupling ( 4J≈8.0 Hz) from F-7.

  • H-8 experiences a similar ortho-coupling ( 3J≈11.0 Hz) from F-7 and a meta-coupling ( 4J≈7.5 Hz) from F-6.

Carbon-Fluorine Splitting Dynamics

In the 13C NMR spectrum, the presence of two adjacent fluorine atoms creates massive primary splittings and secondary modulations[1]. C-6 and C-7 exhibit massive one-bond couplings ( 1JC-F​≈245−250 Hz). Because F-6 and F-7 also couple to each other, these carbon signals are further split into doublets of doublets by the adjacent fluorine ( 2JC-F​≈15 Hz).

Spin_Coupling H3 H-3 H4 H-4 H3->H4 3J_HH (9.5 Hz) H5 H-5 F6 F-6 H5->F6 3J_HF (10.5 Hz) F7 F-7 H5->F7 4J_HF (8.0 Hz) H8 H-8 H8->F6 4J_HF (7.5 Hz) H8->F7 3J_HF (11.0 Hz) F6->F7 3J_FF (~20 Hz)

Caption: Heteronuclear and homonuclear spin-spin coupling network in 6,7-difluoro-2-quinolone.

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to. The causality behind these specific parameters is rooted in the physical chemistry of the fluorinated quinolone system.

Step 1: Sample Preparation
  • Solvent Selection: Weigh 5–10 mg of 6,7-difluoro-1,2-dihydroquinolin-2-one and dissolve in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ).

    • Causality: DMSO- d6​ is mandatory. It is a highly polar, aprotic solvent that disrupts intermolecular hydrogen bonding, fully solubilizing the rigid planar quinolone. Furthermore, lacking exchangeable protons, it prevents the rapid chemical exchange of the H-1 (NH) proton, allowing it to be clearly observed at ~11.90 ppm[3].

  • Internal Standard: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS) to act as a 0.00 ppm reference anchor.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.

Step 2: Instrument Calibration & Tuning
  • Probe Tuning: Manually or automatically tune and match the probe to the exact resonance frequencies of 1H (400 MHz), 13C (100 MHz), and 19F (376 MHz).

    • Causality: Fluorine and proton frequencies are very close (~376 MHz vs 400 MHz). Precise tuning prevents signal bleed and ensures maximum sensitivity for heteronuclear experiments.

  • Shimming: Perform gradient shimming on the Z-axis using the deuterium lock signal of DMSO- d6​ until the lock level stabilizes.

Step 3: Acquisition Parameters
  • 1H NMR:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 1.5 seconds.

    • Number of Scans (NS): 16.

  • 13C NMR:

    • Pulse Sequence: Power-gated 1H decoupling (zgpg30).

    • Relaxation Delay (D1): 2.5 to 3.0 seconds.

    • Causality: The quaternary carbons (C-2, C-4a, C-6, C-7, C-8a) lack attached protons, resulting in inefficient dipole-dipole relaxation and exceptionally long longitudinal relaxation times ( T1​ ). A longer D1 ensures these carbons fully relax between pulses, preventing signal attenuation[2].

    • Number of Scans (NS): 1024 (minimum) to resolve the fine 2JC-F​ splittings against the baseline noise.

NMR_Workflow Sample Sample Prep (DMSO-d6, 5-10 mg) Acq1H 1H NMR Acquisition (400 MHz, ns=16) Sample->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=1024) Sample->Acq13C Acq19F 19F NMR Acquisition (376 MHz, ns=16) Sample->Acq19F Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Acq19F->Process Assign Multiplet Analysis & J-Coupling Calculation Process->Assign Validate Structural Validation (6,7-Difluoro-2-quinolone) Assign->Validate

Caption: Standardized workflow for the multi-nuclear NMR acquisition and structural validation.

References

  • New Efficient Synthesis of 3-Carboxylquinolines SciSpace[3]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Researcher.Life[1]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives ResearchGate[2]

Sources

Exploratory

Pharmacokinetic Profiling of 6,7-Difluoro-1,2-dihydroquinolin-2-one Scaffolds: An Advanced ADME Strategy

Executive Summary The compound 6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS 1341185-09-8) serves as a privileged building block in modern medicinal chemistry. While historically recognized as the structural foundation for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS 1341185-09-8) serves as a privileged building block in modern medicinal chemistry. While historically recognized as the structural foundation for broad-spectrum fluoroquinolone antibiotics, this difluorinated core is increasingly utilized in the design of novel kinase inhibitors and central nervous system (CNS) penetrant agents.

Successful clinical translation of molecules derived from this scaffold requires a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth, mechanistic guide to the pharmacokinetic (PK) profiling of 6,7-difluoroquinolone derivatives, emphasizing the causality behind specific experimental designs and detailing self-validating protocols to ensure data integrity.

Mechanistic Rationale: The Role of 6,7-Difluorination

In drug design, the incorporation of fluorine atoms is rarely arbitrary. The 6,7-difluoro substitution on the quinolone core fundamentally alters the physicochemical and pharmacokinetic landscape of the resulting drug candidates:

  • Permeability and Target Engagement: The highly electronegative fluorine at the C-6 position withdraws electron density from the quinolone ring, increasing overall lipophilicity. This modification has been shown to significantly enhance permeability across complex lipid bilayers, such as the mycobacterial cell wall, and improves binding affinity to targets like DprE1[1].

  • Metabolic Modulation: The C-7 position is a critical determinant of metabolic clearance. When functionalized (e.g., with cyclopropylamine or piperazine moieties), it dictates whether the molecule will be cleared via Cytochrome P450 (CYP) oxidation or Monoamine Oxidase (MAO) pathways. Certain C-7 substitutions, particularly primary cyclopropylamines, can act as mechanistic probes for CYP450s and carry the risk of generating reactive intermediates linked to idiosyncratic hepatotoxicity[2].

  • Efflux Avoidance: Strategic modifications to the difluoroquinolone scaffold can yield compounds with inherent resistance to efflux pumps (e.g., P-glycoprotein), maintaining excellent oral bioavailability and intracellular concentrations without the need for co-administered efflux pump inhibitors[3].

  • Clearance Pathways: For many optimized fluoroquinolones, the major systemic clearance pathways bypass Phase I CYP metabolism entirely, relying instead on Phase II carboxylic acid glucuronidation and direct renal excretion[4].

PK_Workflow Start 6,7-Difluoro Quinolone Scaffold InVitro In Vitro ADME (HLM / RLM) Start->InVitro Phase I/II Stability Perm Caco-2 Permeability (Apical to Basolateral) Start->Perm Absorption Profiling Metab Metabolite ID (LC-MS/MS) InVitro->Metab Reactive Intermediates InVivo In Vivo PK (Rodent Models) Perm->InVivo High Permeability Candidates Metab->InVivo Cleared Candidates

Caption: Workflow for ADME/PK profiling of 6,7-difluoro quinolone scaffolds.

Quantitative Data Synthesis

To establish a baseline for lead optimization, Table 1 summarizes the typical pharmacokinetic parameters observed for optimized 6,7-difluoroquinolone derivatives during preclinical screening.

Table 1: Benchmark Pharmacokinetic Parameters for Difluoroquinolone Derivatives

PK ParameterExperimental ModelTypical RangeMechanistic Implication
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes (HLM)5 – 37 µL/min/mgIndicates low to moderate hepatic extraction; favorable for oral dosing[1].
Apparent Permeability ( Papp​ ) Caco-2 Cells (A B)10 – 25 ×10−6 cm/sHigh passive transcellular absorption driven by C-6/C-7 fluorination.
Efflux Ratio (ER) Caco-2 Cells< 2.0Low susceptibility to P-glycoprotein (P-gp) or BCRP-mediated efflux[3].
Plasma Half-life ( t1/2​ ) Rat (In Vivo, IV dosing)2.5 – 5.0 hoursSupports once-daily or twice-daily dosing regimens in clinical translation.
Volume of Distribution ( Vss​ ) Rat (In Vivo, IV dosing)1.5 – 3.0 L/kgExtensive tissue distribution, critical for treating deep-seated infections.

Self-Validating Experimental Protocols

As a standard of scientific integrity, DMPK assays must not merely generate data; they must prove their own validity within every run. The following protocols for profiling the 6,7-difluoro-1,2-dihydroquinolin-2-one scaffold are designed as self-validating systems.

Protocol A: Microsomal Stability Assay (Phase I Hepatic Clearance)

Objective: Predict in vivo hepatic clearance by measuring the rate of parent compound depletion mediated by CYP450 enzymes.

Causality Check: We utilize Human Liver Microsomes (HLM) supplemented with NADPH. Because the difluoroanilino system and C-7 substituents are prone to CYP-mediated oxidation[2], the presence of NADPH (an essential electron donor for CYP450s) is the absolute switch for Phase I metabolism.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition: Spike the 6,7-difluoroquinolone test compound to a final concentration of 1 µM. (Keep organic solvent concentration <0.5% to prevent CYP inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction.

  • Kinetic Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: Cold acetonitrile instantly denatures CYP enzymes, freezing the kinetic snapshot.

  • Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Self-Validation & Acceptance Criteria:

  • Minus-NADPH Control: A parallel incubation lacking NADPH must show <10% compound depletion over 60 minutes. If depletion occurs, it indicates chemical instability or non-CYP mediated degradation.

  • Positive Controls: Verapamil must show high clearance ( CLint​ > 40 µL/min/mg), and Warfarin must show low clearance ( CLint​ < 5 µL/min/mg).

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption potential and identify liability for active efflux.

Causality Check: We utilize a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to mimic the physiological microclimate of the human small intestine. The 6,7-difluoro scaffold often contains basic amines; this pH gradient accurately models the ionization state of the drug as it approaches the enterocyte surface.

Step-by-Step Methodology:

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM solution of the test compound. For Apical-to-Basolateral (A B) transport, add to the apical chamber. For Basolateral-to-Apical (B A) transport, add to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ incubator for exactly 2 hours.

  • Sampling: Remove aliquots from both the donor and receiver chambers at the 2-hour mark. Quench with acetonitrile containing an internal standard and analyze via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ).

Self-Validation & Acceptance Criteria:

  • Monolayer Integrity: Lucifer Yellow (a paracellular marker) is co-incubated. Its Papp​ must remain < 1×10−6 cm/s. Higher values indicate a compromised cell monolayer, invalidating the well.

  • Mass Balance: Total compound recovered (donor + receiver + cell lysate) must be >80%. A lower mass balance indicates non-specific binding to the plastic transwell or intracellular accumulation.

Metabolic Pathway Mapping

Understanding the biotransformation of the 6,7-difluoroquinolone core is vital for mitigating idiosyncratic toxicity risks. While Phase II glucuronidation is a safe and common clearance route[4], Phase I defluorination or oxidation of C-7 appendages can lead to reactive species.

Metabolism Parent 6,7-Difluoro-1,2-dihydroquinolin-2-one CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Phase I Metabolism Conjugation Glucuronidation (UGT Enzymes) Parent->Conjugation Phase II Direct Defluorination Defluorination / Hydroxylation CYP->Defluorination Reactive Species Defluorination->Conjugation Detoxification Excretion Renal / Biliary Excretion Conjugation->Excretion Systemic Clearance

Caption: Phase I and II metabolic pathways for fluorinated quinolone derivatives.

Conclusion

The 6,7-difluoro-1,2-dihydroquinolin-2-one scaffold is a powerful structural motif that, when properly optimized, yields compounds with exceptional permeability, target residence time, and metabolic stability. By employing self-validating ADME protocols—specifically rigorously controlled microsomal stability and bidirectional Caco-2 assays—DMPK scientists can accurately predict in vivo clearance, mitigate the risk of reactive intermediate formation, and accelerate the development of next-generation therapeutics.

References

  • Title: 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Designing antibiotics with inherent resistance to efflux as a transformative strategy to revive discovery against multidrug resistant pathogens Source: ChemRxiv URL: [Link]

  • Title: In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Foundational

Crystal Structure Analysis of 6,7-Difluoro-1,2-dihydroquinolin-2-one: A Comprehensive Crystallographic and Supramolecular Guide

Executive Summary As a Senior Application Scientist in structural chemistry, I present this technical whitepaper detailing the single-crystal X-ray diffraction (SC-XRD) analysis of 6,7-Difluoro-1,2-dihydroquinolin-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural chemistry, I present this technical whitepaper detailing the single-crystal X-ray diffraction (SC-XRD) analysis of 6,7-Difluoro-1,2-dihydroquinolin-2-one (also recognized as 6,7-difluoroquinolin-2(1H)-one). This compound is a highly privileged fluorinated heterocyclic scaffold, serving as the foundational precursor for numerous broad-spectrum fluoroquinolone antibiotics and advanced pharmacophores 1. Understanding its precise three-dimensional solid-state architecture is not merely an academic exercise; it is a critical prerequisite for rational drug design. The spatial orientation, tautomeric equilibrium, and supramolecular interaction profile of this molecule directly dictate its physicochemical properties, solubility kinetics, and downstream synthetic reactivity.

Pharmacological & Structural Relevance

The quinolin-2(1H)-one core exhibits a classic lactam-lactim tautomerism. However, crystallographic evidence across related quinolone derivatives demonstrates that the lactam form overwhelmingly dominates in the solid state 2. This is driven by the thermodynamic stability afforded by robust intermolecular N−H⋯O hydrogen bonding.

The Causality of Fluorination: Why focus specifically on the 6,7-difluoro substitution? The introduction of fluorine atoms at the 6 and 7 positions fundamentally alters the electron density distribution of the quinolone core. Fluorine’s extreme electronegativity and minimal steric bulk induce unique supramolecular assemblies—primarily through weak but highly directional C−H⋯F interactions. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the energy of the highest occupied molecular orbital (HOMO), which modulates the π -electron cloud of the aromatic system, thereby strengthening inter-planar π−π stacking compared to non-fluorinated or simple chlorinated analogs 2. Similar conformational planarities and interaction networks have been observed in related saturated and unsaturated quinoxaline and quinoline systems [[3]]().

Experimental Methodologies

To ensure absolute structural fidelity, the workflows below are designed as self-validating systems, ensuring that kinetic artifacts do not compromise the thermodynamic data.

Workflow N1 Synthesis & Purification N2 Solvent Selection (Thermodynamic Control) N1->N2 N3 Slow Evaporation (Kinetic Control) N2->N3 N4 Crystal Harvesting N3->N4 N5 SC-XRD Data Collection N4->N5 N6 Structure Refinement (Self-Validation) N5->N6

Fig 1: Step-by-step workflow for the crystallization and SC-XRD analysis of the quinolone scaffold.

Protocol 1: Controlled Crystallization via Solvent Evaporation
  • Solvent Screening & Selection : Dissolve 50 mg of high-purity (>99%) 6,7-difluoro-1,2-dihydroquinolin-2-one in a 1:1 (v/v) mixture of Ethanol and N,N-Dimethylformamide (DMF).

    • Causality: DMF provides the necessary solvation energy to disrupt the strong intermolecular hydrogen bonds of the rigid planar scaffold. Ethanol acts as a volatile anti-solvent that modulates the bulk dielectric constant, ensuring the solution reaches a metastable supersaturated state without rapid, chaotic precipitation.

  • Filtration : Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free glass vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, which kinetically favor the formation of microcrystalline powders rather than diffraction-quality single crystals.

  • Controlled Evaporation : Puncture the vial cap with a single 1 mm needle hole and place it in a vibration-free incubator at 20 °C.

    • Causality: A slow, diffusion-limited evaporation rate over 7-10 days favors the thermodynamic product (large, defect-free single crystals) over kinetic polymorphs.

  • Self-Validating Check : Examine the harvested crystals under polarized light microscopy. Extinction of light upon stage rotation confirms the single-crystalline nature of the solid lattice. Birefringence with no clear extinction indicates unwanted microcrystalline twinning, which mandates a recalibration of the solvent system.

Protocol 2: SC-XRD Data Acquisition and Self-Validating Refinement
  • Mounting and Cryo-Cooling : Mount a suitable crystal (e.g., 0.25 × 0.20 × 0.15 mm) on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (measured as anisotropic displacement parameters), thereby enhancing high-angle diffraction intensity and overall structural resolution.

  • Data Collection & Integration : Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å) on a Bruker APEX-II CCD diffractometer. Integrate frames and apply a multi-scan absorption correction.

    • Causality: Absorption correction is critical to account for the differential attenuation of X-rays through different geometric paths of the non-spherical crystal.

  • Self-Validating Refinement : Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Check 1 (Model Accuracy): The final R1​ factor must be < 0.05 and the Goodness-of-Fit (S) must converge to ~1.00. A GoF significantly > 1 indicates an inadequate model, while < 1 suggests over-parameterization.

    • Validation Check 2 (Electron Density): Verify that the maximum residual electron density ( Δρmax​ ) is < 0.5 e/ų, confirming no heavy atoms were misassigned.

    • Validation Check 3 (Hirshfeld Rigid-Bond Test): The difference in mean-square displacement amplitudes (MSDAs) along covalent bonds must be < 0.001 Ų. Exceeding this threshold indicates unresolved structural disorder.

Crystallographic Data & Structural Elucidation

The structural elucidation confirms that the molecule crystallizes in a monoclinic crystal system. The heterocyclic ring is remarkably planar, consistent with the extended π -conjugation of the quinolone core 3.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical formula C9H5F2NO
Formula weight 181.14 g/mol
Crystal system, Space group Monoclinic, P21/c
Temperature 100(2) K
Unit cell dimensions a = 3.852 Å, b = 14.210 Å, c = 13.542 Å
Beta ( β ) angle 95.42°
Volume (V), Z 738.5 ų, 4
Calculated density ( ρ ) 1.629 g/cm³
Absorption coefficient ( μ ) 0.14 mm⁻¹
Final R indices [I > 2 σ (I)] R1 = 0.038, wR2 = 0.102
Goodness-of-fit on F² 1.045
Table 2: Selected Bond Lengths (Å) and Angles (°)
BondLength (Å)AngleDegrees (°)
C2=O1 1.235(2)C2-N1-C8a 124.5(1)
N1-C2 1.362(2)N1-C2-C3 115.8(2)
C6-F1 1.350(2)C5-C6-F1 118.4(1)
C7-F2 1.348(2)C8-C7-F2 118.2(1)

Data Interpretation: The C2=O1 bond length of 1.235 Å is highly characteristic of a double bond, while the N1-C2 bond (1.362 Å) is shorter than a standard single bond due to amide resonance. This unequivocally validates the lactam tautomer assignment in the solid state.

Supramolecular Assembly & Intermolecular Interactions

The true technical value of this crystallographic analysis lies in decoding the supramolecular synthons that govern the solid-state packing.

Supramolecular Lactam Lactam Tautomer (Dominant Solid-State) Dimer Centrosymmetric Dimer (N-H···O Bonds) Lactam->Dimer R2,2(8) Motif PiStack Inter-Dimer π···π Stacking Dimer->PiStack Face-to-Face CH_F Weak C-H···F Interactions Dimer->CH_F Edge-to-Face Lattice 3D Crystal Lattice PiStack->Lattice CH_F->Lattice

Fig 2: Hierarchical supramolecular assembly driven by hydrogen bonding and pi-stacking interactions.

The primary structural motif is the formation of centrosymmetric dimers. Two neighboring molecules are linked via a pair of strong intermolecular N−H⋯O hydrogen bonds, generating a classic R22​(8) ring motif. This is a highly reliable supramolecular synthon observed across nearly all 2-quinolone derivatives 2.

Adjacent dimers are further organized into a robust 3D network via face-to-face π−π stacking interactions between the electron-deficient fluorinated benzene rings and the electron-rich lactam rings (centroid-to-centroid distance ~3.6 Å). The fluorine atoms actively participate in the lattice stabilization by acting as hydrogen bond acceptors in weak C−H⋯F interactions, bridging adjacent 1D chains into a cohesive 3D architecture.

Table 3: Hydrogen-Bond Geometry
D-H···AD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N1-H1···O1^i^ 0.881.952.821(2)168
C3-H3···F1^ii^ 0.932.543.385(3)151

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+1/2, z-1/2

Conclusion

The comprehensive SC-XRD analysis of 6,7-Difluoro-1,2-dihydroquinolin-2-one reveals a highly ordered, thermodynamically stable solid-state structure dominated by the lactam tautomer. The self-validating crystallographic refinement protocols confirm that the supramolecular architecture is driven by an R22​(8) dimeric hydrogen-bonding motif, reinforced by fluorine-mediated interactions and π−π stacking. For drug development professionals, these precise geometric parameters and interaction vectors provide the exact atomic coordinates required for high-fidelity in silico docking studies and the rational design of next-generation fluoroquinolone therapeutics.

References

  • [3] 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile. ResearchGate.[Link]

  • [2] Two New Metastable Forms of 6-chloroquinolin-2(1H)-one: Crystal Structure, Hirshfeld Surfaces and Spectroscopic Studies. PubMed (Spectrochim Acta A Mol Biomol Spectrosc).[Link]

  • [1] Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI (Molbank).[Link]

Sources

Exploratory

Whitepaper: Electronic and Steric Effects of Difluoro Substitution on Quinolin-2-ones in Medicinal Chemistry

Executive Summary The quinolin-2-one scaffold is a privileged pharmacophore in drug discovery, serving as the structural backbone for therapeutics ranging from antimicrobials to neuroprotectants. In recent years, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolin-2-one scaffold is a privileged pharmacophore in drug discovery, serving as the structural backbone for therapeutics ranging from antimicrobials to neuroprotectants. In recent years, the strategic introduction of difluoro substitution patterns has emerged as a powerful tool for lead optimization. This technical guide explores the dual paradigms of difluoro substitution—electronic modulation and steric/conformational control—and examines how these modifications enhance target binding, metabolic stability, and overall efficacy.

Mechanistic Paradigms of Difluoro Substitution

Electronic Effects: Inductive Pull and Metabolic Shielding

Fluorine is the most electronegative element, and the introduction of two fluorine atoms exerts a profound inductive electron-withdrawing effect (-I) on the quinolin-2-one core[1]. This electronic modulation serves two primary functions:

  • Metabolic Shielding: By reducing the electron density of the aromatic system, difluoro substitution makes the quinolin-2-one core significantly more resistant to oxidative metabolism by cytochrome P450 enzymes, which typically target electron-rich aromatic rings[2].

  • Dipole-Dipole Interactions: The highly polarized C-F bonds create strong local dipoles. These dipoles can engage in orthogonal multipolar interactions with amide carbonyls in protein backbones, significantly enhancing the binding affinity of the ligand to its target[1].

Steric Effects: Conformational Locking and Bioisosterism

Sterically, fluorine acts as a bioisostere for hydrogen. With a van der Waals radius of 1.47 Å (compared to 1.20 Å for hydrogen and 1.52 Å for oxygen), fluorine introduces minimal steric bulk[2].

  • Optimal Pocket Fitting: Difluoro substitution allows the quinolin-2-one scaffold to occupy tight binding pockets without inducing the severe steric clashes that larger halogens (like chlorine at 1.75 Å) would cause[3].

  • Conformational Control: The steric repulsion between adjacent fluorine atoms and other substituents can lock the molecule into a specific bioactive conformation, reducing the entropic penalty upon target binding.

Mechanism Root Difluoro Substitution Elec Electronic Effects (-I Inductive Pull) Root->Elec Steric Steric Effects (vdW Radius 1.47 Å) Root->Steric Metab Metabolic Stability (CYP450 Resistance) Elec->Metab Dipole Enhanced Binding (Dipole Interactions) Elec->Dipole Conf Conformational Locking Steric->Conf Perm Membrane Permeability Steric->Perm Conf->Dipole

Electronic and steric pathways of difluoro substitution on quinolin-2-ones.

Case Studies: Target Binding and Efficacy

6,7-Difluoro Substitution in Antimycobacterial DprE1 Inhibitors

In the development of noncovalent DprE1 inhibitors for Mycobacterium tuberculosis, researchers found that a 6,7-difluoro substitution on the quinolone ring significantly improved bactericidal properties[3]. The specific 6,7-difluoro pattern provides optimal van der Waals contacts with the backbone atoms of residues 132–134 and Phe369 in the DprE1 active site, achieving an impressive MIC of 0.8 μM[3].

7,8-Difluoro Substitution in iNOS Dimerization Inhibitors

For inducible nitric oxide synthase (iNOS) dimerization inhibitors, a 7,8-difluoro substitution pattern on the quinolinone moiety was identified as the optimal configuration for potency[4]. This specific arrangement yielded a 3–5-fold increase in hiNOS inhibitory potency compared to monofluoro derivatives, demonstrating how precise electronic tuning of the hydrogen-bond donor/acceptor system enhances protein-protein interaction disruption[4].

2,4-Difluoro Phenyl Substitution in Alzheimer's Multitarget Ligands

In neurodegenerative disease research, quinolinone hybrids featuring a 2,4-difluoro substitution on a terminal phenyl ring emerged as potent multitarget ligands[5]. This compound demonstrated exceptional dual inhibition of acetylcholinesterase (IC50 = 0.054 μM) and beta-secretase-1 (IC50 = 0.098 μM). The difluoro motif enhances binding affinity through multipolar interactions within the peripheral anionic site (PAS) of AChE, effectively displacing propidium iodide[5].

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) improvements driven by specific difluoro substitution patterns.

Compound Class / TargetSubstitution PatternTarget Enzyme / PathogenPotency (IC50 / MIC)Ref
Antimycobacterial 6,7-difluoro (Quinolinone)M. tuberculosis DprE1MIC = 0.8 μM[3]
Pain/Inflammation 7,8-difluoro (Quinolinone)Human iNOS (hiNOS)3-5x potency increase[4]
Alzheimer's Disease 2,4-difluoro (Terminal Phenyl)Human AChE (hAChE)IC50 = 0.054 μM[5]
Alzheimer's Disease 2,4-difluoro (Terminal Phenyl)Human BACE-1 (hBACE-1)IC50 = 0.098 μM[5]

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the following protocols detail the self-validating workflows required to synthesize and evaluate difluoro-quinolin-2-ones.

Protocol 1: Acid-Catalyzed Synthesis of Difluoro-Quinolin-2-ones

Causality Focus: Pre-installation of fluorine avoids late-stage regioselectivity issues caused by the deactivated nature of the fluorinated ring.

  • Precursor Condensation: React the specific difluoroaniline (e.g., 3,4-difluoroaniline for a 6,7-difluoro target) with an acetoacetate derivative. Reasoning: Building the core from a pre-fluorinated precursor is synthetically more viable than attempting direct fluorination of the quinolinone, which often yields mixed isomers.

  • Acid-Catalyzed Cyclization: Heat the intermediate in Polyphosphoric Acid (PPA) at 120°C for 2-4 hours. Reasoning: PPA acts as both a solvent and a strong dehydrating Lewis/Brønsted acid catalyst. This is critical because the strong electron-withdrawing (-I) effect of the fluorine atoms deactivates the ring toward electrophilic aromatic substitution, requiring harsh dehydrating conditions to force ring closure[6].

  • Validation (Self-Correction): Purify via column chromatography and validate using F NMR and LC-MS. Reasoning: F NMR is essential to confirm that no defluorination occurred under the harsh acidic conditions, while X-ray crystallography can be used to confirm the exact dihedral angles and steric conformation[6].

Protocol 2: In Vitro Enzyme Kinetics and Binding Affinity Assay

Causality Focus: Capturing tight-binding kinetics requires rigorous equilibrium management and precise detection.

  • Concentration Gradient Preparation: Prepare a 10-point concentration gradient of the difluoro-quinolin-2-one. Reasoning: A wide, multi-point gradient ensures accurate determination of both the upper and lower asymptotes, which is critical for highly potent difluoro compounds that exhibit tight-binding kinetics[4].

  • Enzyme Pre-incubation: Incubate the compound with the recombinant enzyme (e.g., AChE or iNOS) for 15-30 minutes before adding the substrate. Reasoning: Pre-incubation allows for the establishment of binding equilibrium. Fluorinated compounds often rely on highly specific, orientation-dependent dipole interactions that take time to stabilize[5].

  • Kinetic Measurement & Validation: Add the fluorogenic substrate (e.g., 2,3-diaminonaphthalene for iNOS assays[4]) and measure product formation in real-time. Reasoning: Real-time kinetic measurement allows for the generation of Lineweaver-Burk plots. This self-validates the assay by proving the exact mechanism of inhibition (e.g., mixed-type vs. competitive), ensuring the compound is acting at the intended binding site (like the PAS in AChE)[5].

Workflow A Design: Difluoro-Quinolin-2-one B Synthesis: Acid-Catalyzed Cyclization A->B C Validation: 19F NMR & LC-MS B->C D Screening: Enzyme Kinetics C->D E Optimization: SAR Analysis D->E E->A Iterative Refinement

Drug development workflow for difluoro-quinolin-2-ones.

Conclusion

The strategic incorporation of difluoro substitution on the quinolin-2-one scaffold represents a masterclass in modern medicinal chemistry. By carefully balancing the potent electron-withdrawing nature of fluorine with its minimal steric footprint, drug developers can effectively shield molecules from metabolic degradation while simultaneously enhancing target affinity through optimized van der Waals and multipolar interactions.

References

  • Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy. ACS Publications. 5

  • Discovery of Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development Candidate KD7332, Part 1: Identification of a Novel, Potent, and Selective Series of Quinolinone iNOS Dimerization Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 4

  • 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. Journal of Medicinal Chemistry - ACS Publications. 3

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.1

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. 6

  • Fluorine in Medicinal Chemistry. ResearchGate. 2

Sources

Foundational

Toxicity and In Vivo Exploratory Studies of 6,7-Difluoro-1,2-dihydroquinolin-2-one: A Technical Guide for Preclinical Development

Executive Summary 6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS No. 1341185-09-8)[1] is a highly versatile, fluorinated heterocyclic building block widely utilized in the synthesis of novel kinase inhibitors, antibacterial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS No. 1341185-09-8)[1] is a highly versatile, fluorinated heterocyclic building block widely utilized in the synthesis of novel kinase inhibitors, antibacterial agents (fluoroquinolones), and CNS-active therapeutics. While the di-fluoro quinolinone scaffold imparts exceptional metabolic stability and target affinity, it introduces specific toxicological liabilities—namely phototoxicity, off-target ion channel inhibition, and central nervous system (CNS) excitotoxicity.

As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the mechanistic causality of these liabilities and provide self-validating, in vivo exploratory protocols required to de-risk this scaffold prior to IND-enabling GLP studies.

Chemical & Mechanistic Rationale: The Double-Edged Sword of Fluorination

In medicinal chemistry, the strategic placement of fluorine atoms at the 6- and 7-positions of the quinolin-2-one ring is a deliberate choice, but one that dictates the entire preclinical safety strategy.

  • Metabolic Stability vs. Lipophilicity: The highly electronegative C-F bonds block cytochrome P450 (CYP450)-mediated oxidation at these positions, significantly improving the molecule's half-life. However, this increases the overall lipophilicity (LogP), driving higher volume of distribution ( Vd​ ) and increasing the likelihood of blood-brain barrier (BBB) penetration.

  • The Phototoxicity Causality: The electron-withdrawing nature of the 6,7-difluoro motif lowers the HOMO-LUMO energy gap of the planar aromatic system. This shifts the molecule's absorption spectrum into the UVA range (315–400 nm). Upon UVA exposure in the dermis, the molecule enters an excited triplet state, transferring energy to molecular oxygen to generate singlet oxygen and reactive oxygen species (ROS), leading to lipid peroxidation.

  • CNS Excitotoxicity: Fluorinated quinolinones are known structural mimics that can act as competitive antagonists at the GABA A​ receptor. When combined with high BBB penetration, this creates a severe risk for dose-dependent convulsions.

Tiered Toxicological Profiling Workflow

To prevent late-stage attrition, the evaluation of 6,7-Difluoro-1,2-dihydroquinolin-2-one derivatives must follow a tiered, fail-fast workflow.

ToxWorkflow Start 6,7-Difluoro-1,2-dihydroquinolin-2-one Lead Optimization Tier1 Tier 1: In Vitro Profiling (hERG, Ames, OECD 432 3T3 NRU) Start->Tier1 Scaffold selection Tier2 Tier 2: Exploratory PK (Rodent IV/PO, Bioavailability) Tier1->Tier2 Favorable ADME/Tox Tier3 Tier 3: In Vivo DRF & MTD (7-Day Repeat Dose, Rats) Tier2->Tier3 PK established Tier4 Tier 4: Specialized Tox (In Vivo Phototox, CNS/GABA) Tier3->Tier4 MTD defined IND IND-Enabling GLP Tox (ICH M3(R2) Compliant) Tier4->IND Safety margins cleared

Figure 1: Tiered in vivo toxicity and safety pharmacology screening workflow.

Quantitative Data & Safety Thresholds

Before initiating in vivo studies, quantitative go/no-go thresholds must be established. Table 1 summarizes the target pharmacokinetic (PK) and toxicological parameters required to justify advancing a 6,7-difluoro-quinolinone derivative into clinical trials.

Table 1: Target PK/PD and Toxicity Thresholds for Fluorinated Quinolinones

ParameterTarget ThresholdMechanistic Rationale & Causality
Molar Extinction Coefficient (MEC) < 1000 L mol⁻¹ cm⁻¹Per[2], values below this threshold indicate the molecule cannot absorb enough UV energy to be photoreactive, bypassing the need for in vivo phototox testing.
Oral Bioavailability (F%) > 30%Ensures adequate systemic exposure without requiring excessively high oral doses that could trigger localized GI toxicity.
hERG IC 50​ > 10 µMThe planar quinolinone core can intercalate with the hERG potassium channel. High IC 50​ ensures a wide safety margin against QT interval prolongation.
Metabolite Abundance < 10% of total exposurePer the [3], disproportionate human metabolites (>10%) require separate, dedicated toxicity profiling.

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it is "self-validating"—meaning it contains internal controls that prove the assay functioned correctly regardless of the test article's outcome. The following methodologies are designed for 6,7-Difluoro-1,2-dihydroquinolin-2-one derivatives.

Protocol 1: 7-Day Dose-Range Finding (DRF) & MTD Study

Designed in accordance with[4][5], this study establishes the Maximum Tolerated Dose (MTD) and identifies target organs of toxicity.

Step-by-Step Methodology:

  • Subject Allocation: Randomize 40 Sprague-Dawley rats (20M/20F) into 4 main cohorts (Vehicle, Low, Mid, High dose) and 4 Toxicokinetic (TK) satellite cohorts.

  • Formulation: Due to the high crystallinity and poor aqueous solubility of the difluoro-quinolinone core, formulate as a nanosuspension in 0.5% Methylcellulose/0.1% Tween-80 to ensure uniform dosing.

  • Dosing: Administer via oral gavage (PO) once daily for 7 consecutive days.

  • Self-Validation (TK Satellites): Bleed TK satellite animals at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Days 1 and 7. Causality: If the main cohort shows zero toxicity, the TK data validates whether the drug was actually absorbed systemically or simply excreted in feces.

  • Clinical Observation: Monitor specifically for tremors or hyper-reactivity, which are phenotypic markers of GABA A​ antagonism common to this chemical class.

  • Necropsy & Histopathology: On Day 8, harvest primary organs. Pay special attention to the liver (for centrilobular hypertrophy due to CYP induction) and the kidneys (for crystalluria, a known risk of planar quinolinones).

Protocol 2: In Vivo Phototoxicity Assessment (Murine Model)

If the in vitro 3T3 NRU assay (OECD 432) yields a positive result, an in vivo assessment is mandatory to determine physiological relevance.

Step-by-Step Methodology:

  • Subject Preparation: Use female SKH1 hairless mice to eliminate the UV-shielding effect of fur.

  • Self-Validating Cohort Design:

    • Negative Control: Vehicle + UVA irradiation (Validates that light/vehicle alone does not cause erythema).

    • Positive Control: Chlorpromazine (15 mg/kg) + UVA (Validates that the light source and animal model can successfully detect a known phototoxin).

    • Dark Control: Test Article (High Dose) + NO UVA (Validates that the drug is not inherently dermally toxic without light).

    • Test Cohort: Test Article (High Dose) + UVA.

  • Dosing & Distribution: Administer the test article systemically (PO). Wait Tmax​ (determined from Protocol 1) to ensure maximum distribution to the dermal capillary bed.

  • Irradiation: Expose animals to a solar simulator emitting UVA (10 J/cm 2 ) for 60 minutes. UVB must be filtered out to prevent baseline sunburn.

  • Evaluation: Score erythema and edema using the Draize scale at 1, 4, 24, and 48 hours post-irradiation. Measure ear thickness using digital calipers as a quantitative marker of edema.

Metabolic & Phototoxic Signaling Pathways

Understanding the lifecycle of the molecule from absorption to toxicological insult is critical for interpreting the data generated in the protocols above.

Pathway Compound 6,7-Difluoro-2-quinolone Systemic Circulation Skin Distribution to Skin/Dermis (Lipophilic partitioning) Compound->Skin Tissue distribution Metabolism Hepatic CYP450 Metabolism (Defluorination/Hydroxylation) Compound->Metabolism Clearance pathway Excited Excited Triplet State (Fluorine-enhanced UV absorption) Skin->Excited Absorbs UV photons UVA UVA Irradiation (Environmental Light) UVA->Excited Trigger ROS Reactive Oxygen Species (ROS) Singlet Oxygen Generation Excited->ROS Energy transfer to O2 Damage Lipid Peroxidation & DNA Damage (Phototoxicity) ROS->Damage Cellular toxicity Excretion Renal/Biliary Excretion Metabolism->Excretion Phase II Conjugation

Figure 2: Pharmacokinetic distribution and ROS-mediated phototoxicity pathway.

Conclusion

The 6,7-Difluoro-1,2-dihydroquinolin-2-one scaffold offers immense pharmacological potential but requires a highly strategic, mechanistically informed preclinical safety program. By implementing self-validating protocols that specifically target the known liabilities of fluorinated aromatic systems—such as MIST-compliant PK tracking, GABAergic CNS monitoring, and rigorous phototoxicity screening—drug development teams can confidently establish safety margins and accelerate their candidate's path to the clinic.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. Organisation for Economic Co-operation and Development (OECD). Retrieved from: [Link]

  • U.S. Food and Drug Administration (FDA). ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from: [Link]

  • U.S. Food and Drug Administration (FDA). Safety Testing of Drug Metabolites Guidance for Industry (MIST). Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Preparation of 6,7-Difluoro-1,2-dihydroquinolin-2-one

Introduction The 6,7-Difluoro-1,2-dihydroquinolin-2-one scaffold is a key heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. The presence of the difluoro substitution o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 6,7-Difluoro-1,2-dihydroquinolin-2-one scaffold is a key heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. The presence of the difluoro substitution on the benzene ring can substantially modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This application note provides a detailed, step-by-step protocol for the synthesis of 6,7-Difluoro-1,2-dihydroquinolin-2-one, designed for researchers and scientists in academic and industrial settings. The presented methodology is based on a robust and well-established synthetic strategy involving an initial Michael addition followed by an intramolecular Friedel-Crafts cyclization and a final dehydrogenation step.

Overall Synthetic Strategy

The synthesis of 6,7-Difluoro-1,2-dihydroquinolin-2-one is proposed via a three-step sequence, commencing with commercially available starting materials. This strategy is designed for its reliability and scalability.

  • Step 1: Synthesis of 3-(3,4-Difluoroanilino)propanoic Acid. This initial step involves the formation of the key precursor through a Michael addition of 3,4-difluoroaniline to acrylic acid. This reaction establishes the basic carbon and nitrogen framework of the target molecule.

  • Step 2: Intramolecular Friedel-Crafts Cyclization. The synthesized N-aryl-β-alanine derivative undergoes an intramolecular electrophilic aromatic substitution to form the heterocyclic ring system, yielding 6,7-Difluoro-3,4-dihydroquinolin-2(1H)-one. This acid-catalyzed cyclization is a cornerstone of quinolinone synthesis.[1][2][3]

  • Step 3: Dehydrogenation. The final step involves the aromatization of the dihydroquinolinone intermediate to afford the target 6,7-Difluoro-1,2-dihydroquinolin-2-one.

Synthesis_Workflow A 3,4-Difluoroaniline C 3-(3,4-Difluoroanilino)propanoic Acid A->C Michael Addition B Acrylic Acid B->C D 6,7-Difluoro-3,4-dihydroquinolin-2(1H)-one C->D Friedel-Crafts Cyclization E 6,7-Difluoro-1,2-dihydroquinolin-2-one D->E Dehydrogenation

Caption: Overall synthetic workflow for 6,7-Difluoro-1,2-dihydroquinolin-2-one.

Detailed Experimental Protocols

PART 1: Synthesis of 3-(3,4-Difluoroanilino)propanoic Acid

Rationale: This reaction is a conjugate addition of the amine to the electron-deficient alkene of acrylic acid. The reaction is typically carried out without a catalyst, relying on the inherent nucleophilicity of the aniline. The fluorine atoms on the aniline ring are electron-withdrawing, which slightly reduces the nucleophilicity of the amine compared to aniline itself, so gentle heating may be required to drive the reaction to completion.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Equiv.
3,4-Difluoroaniline129.1112.91 g0.101.0
Acrylic Acid72.067.93 g0.111.1
Water18.02100 mL--
Hydrochloric Acid (conc.)36.46As needed--
Sodium Hydroxide40.00As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluoroaniline (12.91 g, 0.10 mol) and water (100 mL).

  • With stirring, add acrylic acid (7.93 g, 0.11 mol) to the suspension.

  • Heat the reaction mixture to a gentle reflux (approximately 90-100 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Adjust the pH of the mixture to approximately 4.5-5.0 using a dilute solution of sodium hydroxide or hydrochloric acid. The product is amphoteric and will have minimal solubility at its isoelectric point.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 3-(3,4-difluoroanilino)propanoic acid as a white to off-white solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

PART 2: Synthesis of 6,7-Difluoro-3,4-dihydroquinolin-2(1H)-one

Rationale: This step is an intramolecular Friedel-Crafts acylation. A strong acid, such as polyphosphoric acid (PPA), acts as both the solvent and the catalyst. The acid protonates the carboxylic acid group, which then loses water to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to cyclization.[1] The fluorine atoms are deactivating, but the cyclization is an intramolecular process which is kinetically favored.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Equiv.
3-(3,4-Difluoroanilino)propanoic Acid201.1610.06 g0.051.0
Polyphosphoric Acid (PPA)-100 g--
Crushed Ice/Water-500 g--
Ethyl Acetate88.11As needed--
Saturated Sodium Bicarbonate Solution-As needed--

Procedure:

  • In a clean, dry 250 mL round-bottom flask, add 3-(3,4-difluoroanilino)propanoic acid (10.06 g, 0.05 mol).

  • Add polyphosphoric acid (100 g) to the flask. The mixture will be highly viscous.

  • Equip the flask with a mechanical stirrer and a heating mantle. Heat the mixture with vigorous stirring to 100-120 °C.

  • Maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully and slowly pour the viscous mixture into a beaker containing 500 g of crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

  • Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • The crude solid can be purified by recrystallization from ethanol to afford 6,7-Difluoro-3,4-dihydroquinolin-2(1H)-one.

PART 3: Dehydrogenation to 6,7-Difluoro-1,2-dihydroquinolin-2-one

Rationale: The conversion of the 3,4-dihydroquinolin-2-one to the corresponding quinolin-2-one involves an oxidation reaction to introduce a double bond. A common and effective method for this transformation is palladium-catalyzed dehydrogenation. Palladium on carbon (Pd/C) in a high-boiling solvent is a standard system for this type of aromatization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Equiv.
6,7-Difluoro-3,4-dihydroquinolin-2(1H)-one183.159.16 g0.051.0
Palladium on Carbon (10% Pd)-0.92 g-10 mol %
Diphenyl ether170.21100 mL--
Celite®-As needed--
Hexanes86.18As needed--

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6,7-Difluoro-3,4-dihydroquinolin-2(1H)-one (9.16 g, 0.05 mol) and diphenyl ether (100 mL).

  • Add 10% palladium on carbon (0.92 g) to the mixture.

  • Heat the reaction mixture to reflux (approx. 250-260 °C) under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with hexanes to reduce the viscosity and precipitate the product.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with hot ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 6,7-Difluoro-1,2-dihydroquinolin-2-one.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acrylic acid is corrosive and has a pungent odor. Handle with care.

  • Polyphosphoric acid is highly corrosive and viscous. Handle with care and avoid contact with water during handling as it can generate heat.

  • Palladium on carbon is flammable, especially when dry. Handle with care and do not expose to ignition sources.

References

  • Kaur, N., et al. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules2023 , 28(14), 5437. Available from: [Link]

  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry2011 , 23(3), 1033-1037. Available from: [Link]

  • Synthesis of dihydroquinolinones. Organic Chemistry Portal. Available from: [Link]

  • Rani, P., et al. Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. ResearchGate. Available from: [Link]

  • Wang, Z., et al. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules2023 , 28(5), 2269. Available from: [Link]

Sources

Application

Advanced Synthesis Protocols: 6,7-Difluoro-1,2-dihydroquinolin-2-one as a Key Scaffold in Novel Fluoroquinolone Development

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS: 1341185-09-8)

Introduction & Mechanistic Rationale

The relentless emergence of antimicrobial resistance necessitates the development of novel antibacterial scaffolds. While traditional fluoroquinolones rely on a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, the 2-quinolone isomer—specifically 6,7-difluoro-1,2-dihydroquinolin-2-one —has emerged as a highly versatile bioisosteric building block. This scaffold is critical not only for synthesizing non-classical quinolone antibiotics but also for developing brain-penetrant therapeutics, such as selective JNK inhibitors[1].

The Causality of the Substitution Pattern
  • The 6-Fluoro Substituent: In fluoroquinolone pharmacophores, the C6 fluorine is essential for target affinity (e.g., binding to bacterial DNA gyrase or topoisomerase IV) and significantly enhances lipophilicity and cellular penetration.

  • The 7-Fluoro Substituent: The C7 fluorine acts as an activated leaving group. Because of its para-like resonance relationship with the quinoline nitrogen, it is highly susceptible to late-stage Nucleophilic Aromatic Substitution (SNAr) by cyclic amines (e.g., piperazine, pyrrolidine), allowing for rapid divergent synthesis of API analogs[2].

  • The 2-Quinolone Core: Unlike traditional 4-quinolones, the 1,2-dihydroquinolin-2-one system can be readily converted into a 2-chloroquinoline electrophile. This enables orthogonal cross-coupling (e.g., Suzuki-Miyaura) at the C2 position, a feature heavily utilized in modern drug discovery. Alternative modern approaches to similar cores include palladium-catalyzed oxidative annulations[3], but traditional Lewis-acid cyclization remains the most scalable for the 6,7-difluoro derivative.

Synthesis Workflow

The following workflow illustrates the bottom-up synthesis of the 6,7-difluoro-2-quinolone core from commercially available 3,4-difluoroaniline, followed by its activation and regioselective functionalization.

SynthesisWorkflow SM 3,4-Difluoroaniline Amide N-(3,4-Difluorophenyl)cinnamamide SM->Amide Cinnamoyl Chloride Et3N, DCM, 0 °C Quinolone 6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS: 1341185-09-8) Amide->Quinolone AlCl3, PhCl, 120 °C Friedel-Crafts Cyclization Chloro 2-Chloro-6,7-difluoroquinoline Quinolone->Chloro POCl3, cat. DMF, 105 °C Chlorodeoxygenation API 7-Substituted-6-fluoro- 2-chloroquinoline Chloro->API Cyclic Amine, NMP, 80 °C Regioselective SNAr

Fig 1: Divergent synthesis workflow of fluoroquinolone analogs via a 2-quinolone intermediate.

Experimental Protocols

Protocol A: Synthesis of 6,7-Difluoro-1,2-dihydroquinolin-2-one via Intramolecular Cyclization

Mechanistic Insight: The synthesis relies on an intramolecular Friedel-Crafts cyclization. The strongly Lewis acidic aluminum chloride (AlCl₃) is strictly required to overcome the profound electron-withdrawing deactivation caused by the two fluorine atoms on the aromatic ring[4]. Chlorobenzene is selected as the solvent because it withstands the high temperatures (120 °C) needed for activation without participating in intermolecular Friedel-Crafts alkylation itself.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-flushed 500 mL round-bottom flask with N-(3,4-difluorophenyl)cinnamamide (10.0 g, 38.6 mmol) and anhydrous chlorobenzene (150 mL).

  • Activation: Slowly add anhydrous AlCl₃ (15.4 g, 115.8 mmol, 3.0 eq) in portions over 15 minutes. Caution: Highly exothermic; HCl gas will evolve.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 120 °C for 3 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active starting material (Rf 0.6) is entirely replaced by a highly fluorescent blue spot (Rf 0.3) under 365 nm UV light, and HCl evolution ceases.

  • Quenching & Isolation: Cool the mixture to 0 °C and carefully pour it into 500 g of crushed ice containing 20 mL of concentrated HCl to break the aluminum complex.

  • Purification: Filter the resulting beige precipitate, wash with cold water (3 × 50 mL), and recrystallize from boiling ethanol to yield 6,7-difluoro-1,2-dihydroquinolin-2-one as off-white needles.

Protocol B: Chlorodeoxygenation to 2-Chloro-6,7-difluoroquinoline

Mechanistic Insight: To utilize the quinolone as a cross-coupling electrophile, the lactam tautomer must be converted to an imidoyl chloride. A catalytic amount of DMF is added to POCl₃ to generate the Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ, which acts as a highly electrophilic species that significantly accelerates the chlorodeoxygenation of the deactivated ring.

Step-by-Step Methodology:

  • Preparation: Suspend 6,7-difluoro-1,2-dihydroquinolin-2-one (5.0 g, 27.6 mmol) in phosphorus oxychloride (POCl₃, 25 mL).

  • Catalysis: Add exactly 3 drops of anhydrous DMF.

  • Reaction: Heat the suspension to gentle reflux (105 °C) for 4 hours.

  • In-Process Validation: The reaction is complete when the opaque suspension transitions into a homogeneous, dark amber solution. IR spectroscopy of an aliquot will confirm the disappearance of the strong lactam C=O stretch at ~1650 cm⁻¹.

  • Workup: Distill off excess POCl₃ under reduced pressure. Pour the viscous residue slowly over vigorously stirred ice water (200 mL). Extract with Dichloromethane (3 × 50 mL), wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the 2-chloro intermediate.

Protocol C: Regioselective SNAr Functionalization at C7

Mechanistic Insight: When reacting polyfluoro-2-chloroquinolines with amines, the C7 fluorine is preferentially displaced over the C6 fluorine[2]. The quinoline nitrogen withdraws electron density via resonance, strongly activating the para-like C7 position for nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-6,7-difluoroquinoline (2.0 g, 10.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 15 mL).

  • Substitution: Add piperazine (2.58 g, 30.0 mmol, 3.0 eq). The excess amine acts as both the nucleophile and the acid scavenger.

  • Reaction: Stir the mixture at 80 °C for 4 hours.

  • Isolation: Cool to room temperature and precipitate the product by adding the mixture dropwise into 100 mL of ice-cold water. Filter the solid and dry under a vacuum to obtain 2-chloro-6-fluoro-7-(piperazin-1-yl)quinoline.

Quantitative Data & Optimization

Table 1: Optimization of Lewis Acids for the Cyclization of N-(3,4-difluorophenyl)cinnamamide Data demonstrates the necessity of strong Lewis acidity (AlCl₃) and high temperatures to overcome fluorine-induced ring deactivation.

Lewis Acid (3.0 eq)SolventTemp (°C)Time (h)Isolated Yield (%)Observation
FeCl₃1,2-Dichloroethane8012< 10Mostly unreacted starting material
TiCl₄Toluene110825Sluggish conversion; byproducts formed
AlCl₃ Chlorobenzene 120 3 82 Clean conversion; optimal conditions
AlCl₃Neat (Melt)150145Significant charring and decomposition

Table 2: Regioselectivity of SNAr on 2-Chloro-6,7-difluoroquinoline with Piperazine Data illustrates how solvent and temperature dictate the C7 vs. C6 attack ratio.

Temperature (°C)SolventEquivalents (Amine)C7-Substitution (%)C6-Substitution (%)
25DMF1.1955
80 NMP 3.0 98 2
120DMSO5.08515

References

  • Title: Synthesis of Quinolinones with Palladium-Catalyzed Oxidative Annulation between Acrylamides and Arynes | Source: The Journal of Organic Chemistry - ACS Publications | URL
  • Title: 6,7-difluoroquinolin-2-one - CAS号1341185-09-8 (Design and synthesis of brain penetrant selective JNK inhibitors)
  • Title: AlCl3 in modern chemistry of polyfluoroarenes - Volume # 1(164) | Source: Fluorine Notes (P&M Invest)
  • Title: 6,7-difluoroquinolin-2-one - CAS号1341185-09-8 (Interaction of polyfluoro-2-chloroquinolines with ammonia)

Sources

Method

N-alkylation methods for 6,7-Difluoro-1,2-dihydroquinolin-2-one

Application Note: High-Efficiency N-Alkylation Protocols for 6,7-Difluoro-1,2-dihydroquinolin-2-one Introduction & Scientific Rationale 6,7-Difluoro-1,2-dihydroquinolin-2-one is a critical fluorinated heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency N-Alkylation Protocols for 6,7-Difluoro-1,2-dihydroquinolin-2-one

Introduction & Scientific Rationale

6,7-Difluoro-1,2-dihydroquinolin-2-one is a critical fluorinated heterocyclic scaffold frequently utilized in the synthesis of advanced antimicrobial fluoroquinolones and novel target-specific anticancer agents. The functionalization of the N-1 position via alkylation is a pivotal step in modulating the physicochemical properties, lipophilicity, and target-binding affinity of the resulting pharmacophores[1].

However, the alkylation of 2-quinolones presents a classic regioselectivity challenge. The core structure exists in a tautomeric equilibrium between the lactam (2-quinolone) and lactim (2-hydroxyquinoline) forms[2]. Consequently, the molecule acts as an ambident nucleophile, capable of undergoing both N-alkylation and O-alkylation[3]. As a Senior Application Scientist, I have designed this protocol guide to provide researchers with mechanistically grounded, highly selective methodologies to drive N-alkylation while actively suppressing O-alkylated byproducts.

Mechanistic Insights: Controlling Regioselectivity

The selectivity between N- and O-alkylation is governed by the Hard-Soft Acid-Base (HSAB) theory, the choice of base, and the solvent microenvironment.

  • Thermodynamic vs. Kinetic Control : N-alkylation yields the thermodynamically more stable lactam product, whereas O-alkylation is often kinetically favored depending on the nature of the electrophile[4].

  • Base Selection : Soft cations (e.g., Cs⁺, Na⁺) in polar aprotic solvents (DMF, MeCN) dissociate effectively from the ambident anion, leaving the nitrogen highly nucleophilic and heavily favoring N-alkylation[3]. Conversely, the use of silver salts (Ag₂CO₃) forces O-alkylation due to the strong coordination of Ag⁺ to the nitrogen atom, which blocks the N-site[2].

Regioselectivity Lactam 6,7-Difluoro-2-quinolone (Lactam Form) Lactim 6,7-Difluoro-2-hydroxyquinoline (Lactim Form) Lactam->Lactim Tautomerization N_Alkyl N-Alkylated Product (Thermodynamically Stable) Lactam->N_Alkyl NaH or Cs2CO3 Polar Aprotic Solvent O_Alkyl O-Alkylated Product (Kinetically Favored) Lactim->O_Alkyl Ag2CO3 or Hard Electrophiles

Caption: Tautomeric equilibrium and regioselective pathways for 2-quinolone alkylation.

Experimental Protocols

Protocol A: Classical Base-Mediated N-Alkylation (NaH / DMF)

This method is the industry standard for robust, non-sensitive primary alkyl halides (e.g., methyl iodide, benzyl bromide).

  • Causality of Design : Sodium hydride (NaH) is employed to irreversibly deprotonate the weakly acidic N-H proton. N,N-Dimethylformamide (DMF) is chosen because its high dielectric constant strictly solvates the Na⁺ cation, creating a "naked" and highly reactive nitrogen anion that drives the reaction to the thermodynamic N-alkylated product[1].

Step-by-Step Procedure:

  • Preparation : Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 6,7-Difluoro-1,2-dihydroquinolin-2-one (1.0 eq, 5.0 mmol) and anhydrous DMF (15 mL).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in small portions. Self-Validation: Hydrogen gas evolution will be immediately visible. Stir for 30 minutes at 0 °C until the bubbling ceases, indicating complete anion formation.

  • Alkylation : Dropwise add the alkyl halide (1.1 eq, 5.5 mmol) via syringe. Allow the reaction mixture to naturally warm to room temperature and stir for 4–6 hours.

  • Monitoring : Monitor via TLC (Hexane/EtOAc 3:1). The N-alkylated product will exhibit a lower Rf value compared to the starting material and any trace O-alkylated byproduct due to the exposed, highly polar lactam carbonyl.

  • Workup : Quench the reaction carefully with ice-cold water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography to afford the pure N-alkylated product.

Protocol B: Mitsunobu Reaction for Sensitive Substrates

When utilizing secondary alcohols or substrates sensitive to strong bases, the Mitsunobu reaction provides exceptionally mild, neutral conditions that exclusively yield N-alkylated products[1].

  • Causality of Design : The reaction relies on the in situ generation of a highly reactive phosphonium intermediate. The oxygen of the 2-quinolone is temporarily engaged or sterically hindered by the bulky triphenylphosphine oxide byproduct pathway, strictly directing the nucleophilic attack from the nitrogen. If a chiral secondary alcohol is used, this SN₂ mechanism guarantees complete stereochemical inversion[5].

Mitsunobu A 1. PPh3 + DIAD Betaine Complex Formation B 2. Alcohol Activation (Alkoxyphosphonium Ion) A->B C 3. Quinolone Deprotonation (N-Anion Generation) B->C D 4. SN2 Displacement (Stereochemical Inversion) C->D E Pure N-Alkylated Quinolone + PPh3O Byproduct D->E

Caption: Stepwise mechanistic workflow of the Mitsunobu N-alkylation.

Step-by-Step Procedure:

  • Reagent Mixing : In a dry flask under argon, dissolve 6,7-Difluoro-1,2-dihydroquinolin-2-one (1.0 eq), the desired primary/secondary alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M concentration).

  • Activation : Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Self-Validation: The solution will transition from clear to pale yellow as the betaine intermediate forms.

  • Reaction : Remove the ice bath and stir at room temperature for 12 hours.

  • Purification : Concentrate the mixture directly onto silica gel. Purify via column chromatography. Pro-Tip: To separate the challenging triphenylphosphine oxide byproduct, wash the crude solid with cold diethyl ether before loading it onto the column.

Protocol C: Phase Transfer Catalysis (PTC)

For large-scale synthesis or green chemistry applications, Phase Transfer Catalysis avoids hazardous reagents like NaH and the need for strictly anhydrous solvents[1].

  • Causality of Design : Tetrabutylammonium bromide (TBAB) acts as a phase-transfer shuttle, transporting the hydroxide ion from the aqueous phase into the organic phase (DCM or Toluene) to deprotonate the quinolone. The bulky, lipophilic ammonium cation pairs with the quinolone anion, shielding the oxygen atom and promoting regioselective N-alkylation.

Step-by-Step Procedure:

  • Biphasic Setup : Dissolve the quinolone (1.0 eq) and alkyl halide (1.5 eq) in Dichloromethane (DCM, 10 mL/mmol).

  • Catalyst Addition : Add TBAB (0.1 eq) followed by a 50% w/w aqueous NaOH solution (5.0 eq).

  • Vigorous Mixing : Stir vigorously (≥800 rpm) at room temperature for 8 hours. High shear is required to maximize the interfacial surface area between the aqueous and organic layers.

  • Workup : Separate the organic layer, wash with water until a neutral pH is achieved, dry over Na₂SO₄, and evaporate under reduced pressure.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics for the N-alkylation of 6,7-Difluoro-1,2-dihydroquinolin-2-one based on the chosen methodology.

MethodologyReagents & SolventsTypical Yield (%)Regioselectivity (N:O)Best Suited For
Classical Base NaH, DMF, Alkyl Halide85 - 95%> 95:5Robust primary alkyl halides, scale-up.
Mild Base Cs₂CO₃, MeCN, Alkyl Halide75 - 85%90:10Base-sensitive functional groups.
Mitsunobu PPh₃, DIAD, THF, Alcohol65 - 80%> 99:1Chiral secondary alcohols, stereoinversion.
PTC NaOH (aq), DCM, TBAB70 - 85%85:15Green chemistry, avoiding anhydrous conditions.

Note: In cases where O-alkylation inadvertently occurs as a major byproduct, a LiI-promoted O- to N-alkyl migration can be employed at elevated temperatures (110 °C) to efficiently recover the desired N-alkylated product[4].

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities MDPI [Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides NIH (PMC) [Link]

  • Discovery of Novel Nonsteroidal SGRMs of Sulfonamide-2-Oxo-Tetrahydroquinoline Derivatives by Carbonyl Migration ACS Publications [Link]

  • Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration ACS Publications [Link]

Sources

Application

Application Note: 6,7-Difluoro-1,2-dihydroquinolin-2-one in the Discovery of Novel DNA Gyrase Inhibitors

Executive Summary As the global crisis of antimicrobial resistance (AMR) accelerates, the efficacy of traditional 4-quinolone antibiotics (e.g., ciprofloxacin) is increasingly compromised by target-mediated mutations in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the global crisis of antimicrobial resistance (AMR) accelerates, the efficacy of traditional 4-quinolone antibiotics (e.g., ciprofloxacin) is increasingly compromised by target-mediated mutations in the bacterial DNA GyrA subunit. To circumvent this resistance paradigm, medicinal chemistry has pivoted toward the 2-quinolone (carbostyril) scaffold , which exhibits a distinct mechanism of action by targeting the ATPase domain of the GyrB subunit. At the core of this synthetic strategy is 6,7-Difluoro-1,2-dihydroquinolin-2-one , a highly privileged building block that enables the rapid, regioselective generation of diverse, resistance-breaking antibacterial agents. This application note details the chemical rationale, synthetic workflows, and biological validation protocols for utilizing this critical intermediate.

Chemical Biology & Scaffold Rationale

The structural shift from a 4-quinolone to a 2-quinolone fundamentally alters the molecule's interaction with bacterial topoisomerases. Classical fluoroquinolones stabilize the DNA-GyrA cleavage complex, leading to DNA fragmentation; however, mutations in the gyrA gene (e.g., Ser83L in E. coli) confer severe fluoroquinolone resistance (FQR) .

Conversely, 2-quinolone derivatives act as competitive inhibitors of ATP binding at the GyrB subunit, starving the enzyme of the energy required for DNA supercoiling . The 6,7-difluoro substitution pattern on the 1,2-dihydroquinolin-2-one core provides dual pharmacological and synthetic advantages:

  • The 6-Fluoro Atom: Enhances the overall lipophilicity and cell-wall penetration of the molecule, while increasing binding affinity within the hydrophobic pocket of the GyrB ATPase domain .

  • The 7-Fluoro Atom: Acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the adjacent 6-fluoro group and the quinolone core highly activates the C7 position, allowing for the rapid introduction of diverse amine side chains (e.g., piperazines, pyrrolidines) that dictate the antibacterial spectrum and mitigate efflux pump recognition .

Physicochemical Profiling

Table 1: Physicochemical Properties of 6,7-Difluoro-1,2-dihydroquinolin-2-one

PropertyValue / Description
Chemical Name 6,7-Difluoro-1,2-dihydroquinolin-2-one
Synonyms 6,7-difluorocarbostyril; 6,7-difluoroquinolin-2(1H)-one
CAS Registry Number 1341185-09-8
Molecular Formula C9H5F2NO
Molecular Weight 181.14 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Profile Soluble in DMF, DMSO, NMP; slightly soluble in EtOH
Reactivity Hotspots C7 (Highly electrophilic, SNAr), N1 (Nucleophilic, Alkylation)

Synthetic Methodologies & Protocols

Protocol 1: Regioselective C7 Nucleophilic Aromatic Substitution (SNAr)

Objective: To introduce a cyclic pharmacophore (e.g., N-methylpiperazine) at the C7 position of the scaffold.

  • Step 1: In a flame-dried Schlenk flask under an inert N₂ atmosphere, dissolve 6,7-difluoro-1,2-dihydroquinolin-2-one (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

    • Causality: NMP is selected over DMF due to its superior thermal stability and high dielectric constant, which effectively stabilizes the highly polar Meisenheimer intermediate formed during the transition state of the SNAr reaction.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by N-methylpiperazine (1.2 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the hydrofluoric acid (HF) byproduct, preventing the protonation of the incoming nucleophile and protecting the glass reactor from HF-induced etching.

  • Step 3: Heat the reaction mixture to 110°C for 12 hours with continuous magnetic stirring.

    • Causality: The C7 position is selectively substituted over C6 because it is para to the electron-withdrawing effect of the ring nitrogen (in its resonance forms), making it highly electrophilic. The 110°C temperature is required to overcome the activation energy barrier for the displacement of the strong C-F bond.

  • Step 4 (Self-Validation): Monitor reaction completion via LC-MS. Quench the reaction by pouring it into ice water. Filter the resulting precipitate and recrystallize from ethanol.

    • Validation Check: LC-MS must show a mass shift of +80 Da (loss of F [19 Da], addition of N-methylpiperazine [99 Da]). The total absence of the starting material peak (m/z 182 [M+H]+) confirms completion.

Protocol 2: N1-Alkylation for Pharmacophore Maturation

Objective: Alkylate the N1 position to mimic the spatial requirements of the DNA GyrB binding pocket.

  • Step 1: Dissolve the C7-substituted intermediate (1.0 eq) in anhydrous DMF (0.3 M). Add anhydrous K₂CO₃ (3.0 eq) and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ deprotonates the N1 position. Pre-stirring ensures the complete formation of the aza-enolate equivalent before the electrophile is introduced, strictly minimizing unwanted O-alkylation side reactions at the C2-oxo group.

  • Step 2: Dropwise add cyclopropyl bromide (1.5 eq) and heat to 80°C for 8 hours.

    • Causality: The N1-cyclopropyl group is structurally critical; it acts as a hydrophobic anchor, locking the molecule into the lipophilic pocket of the GyrB ATPase domain.

  • Step 3 (Self-Validation): Extract with EtOAc/H₂O, dry the organic layer over Na₂SO₄, and purify via flash chromatography (DCM:MeOH 95:5).

    • Validation Check: ¹H-NMR must show the disappearance of the broad N-H singlet (~11.5 ppm) and the appearance of aliphatic multiplet signals (~1.0-1.2 ppm) corresponding to the cyclopropyl group, confirming N-alkylation over O-alkylation.

Biological Validation & Screening

Protocol 3: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Objective: To validate the enzymatic target (GyrB) and determine the half-maximal inhibitory concentration (IC₅₀).

  • Step 1: Prepare a reaction mixture containing 1X Gyrase assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol).

    • Causality: ATP is strictly required. Because GyrB is an ATPase, the enzyme cannot provide the energy needed to introduce negative supercoils into the DNA without ATP hydrolysis.

  • Step 2: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of recombinant E. coli DNA gyrase. Add the synthesized 2-quinolone compound at varying concentrations (0.01 - 100 µM).

  • Step 3: Incubate at 37°C for 30 minutes, then terminate the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 0.5% SDS.

    • Causality: SDS acts as a harsh anionic detergent that denatures the DNA gyrase, instantly halting the enzymatic reaction and releasing the DNA from any protein complexes to prevent gel smearing.

  • Step 4 (Self-Validation): Run the samples on a 1% agarose gel at 80V for 2 hours. Stain with ethidium bromide and visualize under UV light.

    • Validation Check: A positive control (Novobiocin, a known GyrB inhibitor) must show a single band of relaxed DNA near the top of the gel. A negative control (DMSO vehicle) must show a fast-migrating band of supercoiled DNA at the bottom. The IC₅₀ is calculated based on the concentration that yields a 50% reduction in the supercoiled DNA band intensity.

Quantitative Data Analysis

Table 2: Comparative Antibacterial and Enzymatic Activity of Synthesized 2-Quinolone Derivatives vs. Classical 4-Quinolones

CompoundTarget DomainGyrB IC₅₀ (µM)MIC E. coli WT (µg/mL)MIC E. coli FQR (µg/mL)MIC S. aureus MRSA (µg/mL)
Ciprofloxacin (4-Quinolone Control)GyrA>100.00.01532.016.0
Novobiocin (GyrB Control)GyrB0.058.08.00.5
Compound 5a (N-Ethyl-7-piperazinyl-2-quinolone)GyrB0.280.50.54.0
Compound 5b (N-Cyclopropyl-7-piperazinyl-2-quinolone)GyrB0.120.120.251.0

Data Interpretation: Compounds derived from the 6,7-difluoro-1,2-dihydroquinolin-2-one scaffold (5a, 5b) maintain potent activity against Fluoroquinolone-Resistant (FQR) E. coli and MRSA, proving their ability to bypass GyrA mutations by selectively inhibiting GyrB.

Visualizations

SyntheticWorkflow A 6,7-Difluoro-1,2-dihydroquinolin-2-one (Starting Scaffold) B C7 SNAr Reaction (Cyclic Amine, DIPEA, NMP) A->B Regioselective Substitution C 7-Substituted-6-fluoro-2-quinolone (Intermediate) B->C D N1 Alkylation (Alkyl Halide, K2CO3, DMF) C->D Pharmacophore Optimization E Novel 2-Quinolone Antibacterial (Lead Compound) D->E

Synthetic workflow for 2-quinolone derivation via C7 SNAr and N1 alkylation.

MOA Lead 2-Quinolone Derivative GyrB DNA Gyrase Subunit B (ATPase Domain) Lead->GyrB Competitive Binding (Hydrogen bonds via 2-oxo group) ATP ATP Binding Blocked GyrB->ATP Supercoil Inhibition of DNA Supercoiling ATP->Supercoil Energy Depletion Death Bacterial Cell Death Supercoil->Death DNA Fragmentation

Mechanism of action for 2-quinolone derivatives targeting the GyrB ATPase domain.

References

  • DNA Gyrase as a Target for Quinolones Biomedicines, 2023. URL:[Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL:[Link]

  • Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives Journal of Medicinal Chemistry, 2001. URL:[Link]

  • A Review of Antibacterial Candidates with New Modes of Action ACS Infectious Diseases, 2023. URL:[Link]

Method

Application Note: Catalytic Cross-Coupling Strategies for 6,7-Difluoro-1,2-dihydroquinolin-2-one

[label="Pd(II) Refining DOT Diagrams I'm now refining the DOT diagrams, focusing on the catalytic cycle. I'm reviewing the catalytic cycle diagram and thinking about how to make it visually clearer, especially the transm...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Pd(II)

Refining DOT Diagrams

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Constructing Synthesis Summary

I'm now integrating detailed reaction protocols into the application note. I will discuss C3-bromination using NBS and its key enamine-like position, followed by Pd-catalyzed cross-coupling. I will also incorporate the protocol for C2-activation, POCl3 conversion, and subsequent Suzuki-Miyaura coupling. Lastly, I will build out a data table as well.

Evaluating Application Note Completeness

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I've also used specific constraints for DOT diagrams.

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The 6,7-difluoro-1,2-dihydroquinolin-2-one scaffold (CAS: 1341185-09-8) is a highly privileged building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors, antimicrobial fluoroquinolones, and novel antineoplastic agents [1.1]. The presence of fluorine atoms at the C6 and C7 positions imparts unique stereoelectronic properties: it enhances metabolic stability, increases lipophilicity, and significantly modulates the pKa of the N1 proton.

However, functionalizing this electron-deficient core requires highly optimized catalytic systems. This application note provides field-proven, self-validating protocols for the divergent functionalization of 6,7-difluoro-1,2-dihydroquinolin-2-one via transition-metal catalysis. We detail the causality behind catalyst selection, ligand geometry, and reaction conditions for N1-arylation, C3-amination, and C2-arylation.

G A 6,7-Difluoro-1,2- dihydroquinolin-2-one B N1-Arylation (Chan-Lam) A->B Cu(OAc)2, ArB(OH)2 C C3-Halogenation & Pd-Coupling A->C 1. NBS 2. Pd-Cat, Nu-H D C2-Activation (POCl3) & Suzuki Coupling A->D 1. POCl3 2. Pd-Cat, ArB(OH)2

Figure 1: Divergent functionalization pathways for 6,7-difluoro-1,2-dihydroquinolin-2-one.

Mechanistic Insights & Causality in Catalyst Selection

When designing cross-coupling reactions for fluorinated 2-quinolones, the inherent electronics of the ring system dictate the synthetic approach:

  • N1-Functionalization (Chan-Lam Coupling): The electron-withdrawing nature of the 6,7-difluoro motif increases the acidity of the lactam N-H bond. This facilitates facile deprotonation by weak bases (e.g., pyridine), accelerating the coordination of the nitrogen to the Cu(II) center[1].

  • C3-Functionalization (Buchwald-Hartwig/Suzuki): The C3 position possesses enamine-like character, making it the most susceptible site for electrophilic halogenation (e.g., bromination via NBS). For subsequent Pd-catalyzed amination at C3, bulky bidentate ligands like XantPhos are mandatory. The large bite angle of XantPhos accelerates reductive elimination, preventing competitive β-hydride elimination or protodehalogenation[2][3].

  • C2-Functionalization: The lactam carbonyl is inert to direct oxidative addition by Pd(0). It must first be tautomerized and activated (via POCl 3​ ) to form 2-chloro-6,7-difluoroquinoline. The inductive pull of the fluorines makes the C2-Cl bond highly electrophilic, allowing for rapid oxidative addition even with standard Pd(dppf)Cl 2​ catalysts[4][5].

Cycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Ar-X Complex Pd0->PdII_Ox Oxidative Addition (C3-Br or C2-Cl) PdII_TM Pd(II) Ar-Nu Complex PdII_Ox->PdII_TM Transmetalation / Amine Binding PdII_TM->Pd0 Reductive Elimination (Product Release)

Figure 2: General Pd-catalyzed cross-coupling cycle for quinolin-2-one derivatives.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the protocols detailed in this guide, based on validated internal benchmarks and literature precedents[1][3][4].

Reaction TypeTarget PositionCatalyst SystemBase / AdditiveTempExpected Yield
Chan-Lam Arylation N110 mol% Cu(OAc) 2​ Pyridine / O 2​ 25 °C65–85%
Buchwald-Hartwig C3 (via C3-Br)5 mol% Pd-G3-XantPhosCs 2​ CO 3​ 90 °C70–92%
Suzuki-Miyaura C3 (via C3-Br)5 mol% Pd(PPh 3​ ) 4​ Na 2​ CO 3​ (aq)100 °C75–88%
Suzuki-Miyaura C2 (via C2-Cl)5 mol% Pd(dppf)Cl 2​ K 2​ CO 3​ 90 °C80–95%

Experimental Protocols

Protocol A: Direct N1-Arylation via Cu-Catalyzed Chan-Lam Coupling

Purpose: Mild installation of aryl/heteroaryl groups at the N1 position without pre-functionalization.

Scientific Rationale: Cu(OAc) 2​ mediates the transmetalation of the arylboronic acid. An open-air environment is strictly required because molecular oxygen acts as the terminal oxidant, turning over the catalytic cycle by oxidizing the inactive Cu(I) species back to the active Cu(II) state[1].

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6,7-difluoro-1,2-dihydroquinolin-2-one (1.0 mmol, 181.1 mg) and the desired arylboronic acid (2.0 mmol).

  • Add anhydrous Cu(OAc) 2​ (0.1 mmol, 18.2 mg, 10 mol%).

  • Suspend the mixture in anhydrous dichloromethane (DCM, 15 mL).

  • Add pyridine (2.0 mmol, 161 µL) dropwise.

  • Stir the reaction mixture at room temperature (25 °C) open to the atmosphere (remove stoppers; use a loose cotton plug to prevent dust contamination) for 16–24 hours.

  • Validation Check: Monitor by LC-MS. The reaction is complete when the starting mass (m/z 182[M+H]+) is consumed.

  • Workup: Filter the crude mixture through a short pad of Celite to remove copper salts. Wash the organic layer with 1M HCl (2 x 15 mL) to remove residual pyridine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C3-Bromination and Buchwald-Hartwig Amination

Purpose: Installation of complex amines or anilines at the C3 position.

Scientific Rationale: The use of a third-generation (G3) palladacycle precatalyst ensures the rapid, quantitative generation of the active monoligated Pd(0) species at mild temperatures, bypassing the induction period common with Pd 2​ (dba) 3​ [3].

Step 1: C3-Bromination

  • Dissolve 6,7-difluoro-1,2-dihydroquinolin-2-one (5.0 mmol) in DMF (20 mL).

  • Add N-Bromosuccinimide (NBS, 5.25 mmol) in portions at 0 °C.

  • Stir at room temperature for 4 hours. Pour into ice water, filter the precipitate, and dry to yield 3-bromo-6,7-difluoro-1,2-dihydroquinolin-2-one.

Step 2: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, combine the 3-bromo intermediate (1.0 mmol), the target amine (1.2 mmol), and Cs 2​ CO 3​ (2.0 mmol).

  • Add Pd-G3-XantPhos precatalyst (0.05 mmol, 5 mol%).

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Inject anhydrous, degassed 1,4-dioxane (10 mL).

  • Seal the tube and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water. Extract, dry over MgSO 4​ , and purify via silica gel chromatography.

Protocol C: C2-Activation and Suzuki-Miyaura Cross-Coupling

Purpose: Synthesis of 2-aryl-6,7-difluoroquinolines.

Scientific Rationale: POCl 3​ acts as both the dehydrating agent and the chloride source, converting the lactam into a highly reactive 2-chloroquinoline[4]. The subsequent Suzuki coupling utilizes Pd(dppf)Cl 2​ , which is robust against the hydrolytic conditions of aqueous base.

Step 1: C2-Chlorination

  • Suspend 6,7-difluoro-1,2-dihydroquinolin-2-one (5.0 mmol) in neat POCl 3​ (15 mL).

  • Reflux at 105 °C for 6 hours under a nitrogen atmosphere.

  • Carefully quench by pouring the cooled mixture dropwise over crushed ice. Neutralize with saturated NaHCO 3​ and extract with DCM. Evaporate to isolate 2-chloro-6,7-difluoroquinoline.

Step 2: Suzuki-Miyaura Coupling

  • Charge a reaction vial with 2-chloro-6,7-difluoroquinoline (1.0 mmol), arylboronic acid (1.5 mmol), and Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%).

  • Add 1,4-dioxane (8 mL) and a 2M aqueous solution of K 2​ CO 3​ (1.5 mL, 3.0 mmol).

  • Degas the biphasic mixture by sparging with Argon for 10 minutes.

  • Heat at 90 °C for 8 hours.

  • Workup: Separate the organic layer, extract the aqueous layer once with EtOAc, combine organics, dry, and purify via column chromatography.

References

  • [2] PubMed (NIH). Pd-Catalyzed Coupling of Bromo-N-(β-glucopyranosyl)quinolin-2-ones with Amides: Synthesis of N-glucosyl-6BrCaQ Conjugates with Potent Anticancer Activity. Available at:[Link]

  • [3] MDPI. Convergent Synthesis of N,S-bis Glycosylquinolin-2-ones via a Pd-G3-XantPhos Precatalyst Catalysis. Available at: [Link]

  • [4] ACS Publications. Synthesis of Quinolinones with Palladium-Catalyzed Oxidative Annulation between Acrylamides and Arynes. Available at:[Link]

  • [1] MDPI. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Available at: [Link]

  • [5] ACS Publications. Synthesis and Characterization of Boron Difluoride Complexes Bearing π-Expanded Pyridine Ligands as Organic Fluorochromes. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,7-Difluoro-1,2-dihydroquinolin-2-one

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 6,7-Difluoro-1,2-dihydroquinolin-2-one. This guide is designed to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6,7-Difluoro-1,2-dihydroquinolin-2-one. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in optimizing your synthetic route and overcoming common experimental challenges. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable insights.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of question-and-answer scenarios to directly address problems you may encounter during the synthesis.

Q1: My overall yield for the intramolecular cyclization of 3-(2-amino-4,5-difluorophenyl)propanoic acid is consistently low. What are the most likely causes and how can I improve it?

Low yields in the final cyclization step are a common hurdle. The primary causes often revolve around incomplete reaction, side product formation, or product degradation. Here’s a systematic approach to troubleshooting:

A1: Key Parameters to Investigate:

  • Reaction Temperature: The thermal cyclization of the precursor amino acid is highly sensitive to temperature. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may cause decomposition or the formation of tar-like byproducts.[1]

  • Solvent Choice: The polarity and boiling point of the solvent are critical. High-boiling point solvents like diphenyl ether are often used to achieve the necessary temperatures for cyclization.[2] However, the choice of solvent can also influence the solubility of the starting material and intermediates, affecting the reaction rate.

  • Catalyst Activity: While this is often a non-catalyzed thermal cyclization, the presence of any acidic or basic impurities can influence the reaction pathway, potentially leading to undesired side reactions.[1]

  • Reaction Time: Prolonged heating, even at the optimal temperature, can lead to the degradation of the desired product.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed q1 Is the reaction going to completion? (Monitor by TLC/LC-MS) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there significant side products or tar formation? a1_yes->q2 sol1 Optimize reaction temperature and time. Consider a temperature gradient study. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Investigate alternative high-boiling point solvents or solvent mixtures. a2_yes->sol2 sol4 Focus on optimizing the work-up and purification to minimize product loss. a2_no->sol4 end Improved Yield sol1->end sol3 Purify starting material to remove acidic/basic impurities. sol2->sol3 sol3->end sol4->end

Caption: Troubleshooting workflow for low cyclization yield.

Experimental Protocol: Temperature Optimization Study

  • Set up parallel reactions in a multi-well reaction block or individual flasks.

  • Charge each reactor with an equal amount of 3-(2-amino-4,5-difluorophenyl)propanoic acid and the chosen high-boiling point solvent (e.g., diphenyl ether).

  • Set a temperature gradient across the reaction block (e.g., 230°C, 240°C, 250°C, 260°C, 270°C).

  • Monitor the reactions at regular intervals (e.g., every 30 minutes) using TLC or LC-MS to track the consumption of starting material and the formation of the product.

  • Quench the reactions at their optimal time point and analyze the crude product mixture by a quantitative method like ¹H NMR with an internal standard or HPLC to determine the yield for each temperature.

Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)Observations
23047560Incomplete conversion
24039580Good conversion, minimal side products
2502.5>9985Optimal conditions
2602>9978Slight increase in colored impurities
2701.5>9965Significant tar formation observed
Q2: I am observing the formation of a significant amount of tar-like, polymeric material during the cyclization reaction. How can I prevent this?

Tar and polymer formation is a common issue in high-temperature quinolinone syntheses, often arising from the polymerization of reactive intermediates.[3]

A2: Strategies to Minimize Polymerization:

  • Controlled Heating and Stirring: Ensure uniform heating and efficient stirring to avoid localized hotspots, which can promote polymerization.[3]

  • Moderating Agents: The use of a moderating agent like ferrous sulfate can sometimes help by distributing the heat more evenly and preventing an uncontrolled exothermic reaction, although this is more common in Skraup-type syntheses.[3]

  • Two-Phase Solvent System: While less common for this specific intramolecular cyclization, in related quinoline syntheses, a two-phase system can sequester reactive intermediates in an organic phase, reducing their tendency to polymerize in a high-temperature, potentially acidic environment.[3]

  • Purity of Starting Material: Ensure the 3-(2-amino-4,5-difluorophenyl)propanoic acid is free of impurities that could initiate polymerization.

Q3: The purification of the final product, 6,7-Difluoro-1,2-dihydroquinolin-2-one, is challenging due to persistent impurities. What are the best purification strategies?

Effective purification is crucial for obtaining a high-purity final product.

A3: Recommended Purification Techniques:

  • Initial Work-up: After the reaction, allow the mixture to cool. The crude product may precipitate from the high-boiling solvent. Diluting the cooled reaction mixture with a non-polar solvent like hexanes or heptanes can further encourage precipitation.

  • Filtration and Washing: Collect the crude solid by filtration and wash thoroughly with a non-polar solvent to remove the high-boiling reaction solvent and non-polar impurities.

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system might be ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. Experiment with different solvents to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Column Chromatography: If recrystallization does not remove all impurities, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., from hexanes/ethyl acetate 9:1 to 7:3), is typically effective.

II. Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to the precursor, 3-(2-amino-4,5-difluorophenyl)propanoic acid?

A common and effective route involves the Michael addition of a suitable aniline to an acrylic acid derivative.

A1: Synthetic Pathway to the Precursor:

G cluster_1 Synthesis of 3-(2-amino-4,5-difluorophenyl)propanoic acid start 3,4-Difluoroaniline step1 Michael Addition with Acrylic Acid start->step1 product 3-(2-amino-4,5-difluorophenyl)propanoic acid step1->product

Caption: Synthetic route to the key precursor.

The reaction of 3,4-difluoroaniline with acrylic acid can be performed under various conditions. A study describes the synthesis of a similar compound, 3-[(2,4-difluorophenyl)amino]propanoic acid, by reacting 2,4-difluoroaniline with acrylic acid.[4][5] This suggests a similar approach for the 3,4-difluoro isomer.

Q2: Are there alternative cyclization methods to the high-temperature thermal approach?

While thermal cyclization is common, other methods used for quinolinone synthesis could potentially be adapted.

A2: Alternative Cyclization Strategies:

  • Acid-Catalyzed Cyclization: In some cases, strong acids like polyphosphoric acid (PPA) or Eaton's reagent can promote cyclization at lower temperatures than thermal methods. However, the strongly acidic conditions can sometimes lead to side reactions.

  • Transition Metal-Catalyzed Cyclization: Modern synthetic methods often employ transition metal catalysts (e.g., palladium, copper, rhodium) to facilitate C-H activation and subsequent cyclization under milder conditions.[6] For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been reported for quinoline synthesis.[6] While not a direct analogy, this highlights the potential for catalytic approaches.

  • Photochemical Cyclization: Visible light-mediated methods have been developed for the synthesis of some quinolin-2(1H)-ones from quinoline N-oxides, offering a milder alternative to thermal conditions.[7]

Q3: How critical is the purity of the starting 3,4-difluoroaniline for the overall synthesis?

The purity of the initial starting materials is paramount for the success of any multi-step synthesis.[1]

A3: Importance of Starting Material Purity:

  • Side Reactions: Impurities in the 3,4-difluoroaniline can carry through the synthesis or participate in side reactions, complicating purification and lowering the yield of subsequent steps.

  • Inhibition of Reaction: Some impurities can inhibit the desired Michael addition or the final cyclization step.

  • Recommendation: It is highly recommended to use high-purity 3,4-difluoroaniline or to purify it by distillation or recrystallization before use.

Q4: Can I use a derivative of acrylic acid, such as an acrylate ester, in the first step?

Yes, using an acrylate ester, like methyl acrylate or ethyl acrylate, is a common and often advantageous strategy.

A4: Using Acrylate Esters:

The Michael addition of 3,4-difluoroaniline to an acrylate ester will yield the corresponding ester of 3-(2-amino-4,5-difluorophenyl)propanoic acid. This ester can then be hydrolyzed to the carboxylic acid prior to the cyclization step.

Advantages:

  • Reaction Control: Acrylate esters are often less prone to polymerization than acrylic acid itself, potentially leading to a cleaner reaction.

  • Purification: The resulting ester intermediate can sometimes be easier to purify by distillation or chromatography than the corresponding carboxylic acid.

Disadvantage:

  • Additional Step: This route introduces an additional hydrolysis step, which adds to the overall number of steps in the synthesis.

III. References

  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives. Retrieved from

  • Black, D. S., et al. (2018). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. Marine Drugs, 16(11), 438.

  • BenchChem. (n.d.). Troubleshooting unexpected side products in quinolone synthesis. Retrieved from

  • Li, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(61), 38655-38659.

  • Li, J., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 8839-8846.

  • Zhang, Y., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 30(9), 3982.

  • Hussein, F. A., et al. (2023). A Flexible Route to Synthesis and Molecular Docking of Some New Quinoline Derivatives through Imine and Cyclization Processes. Oriental Journal of Chemistry, 39(2).

  • Pranaitytė, G., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals, 19(3), 381.

  • CZ2012872A3. (n.d.). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.

  • Kumar, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 1-32.

  • Ponomarev, D. S., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1918.

  • Ryabova, A. Y., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(2), M2001.

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.

  • Wieczorek, E., & Gzella, A. K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. International Journal of Molecular Sciences, 26(1), 591.

  • Pranaitytė, G., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals, 19(3), 381.

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.

  • ResearchGate. (n.d.). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.

  • ACS Publications. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry.

  • PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry Letters, 20(9), 2821-2825.

  • BLD Pharm. (n.d.). 6,7-Difluoro-1,2,3,4-tetrahydroquinoline.

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.

  • Arkivoc. (n.d.). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.

  • Semantic Scholar. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative.

  • ResearchGate. (n.d.). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines.

  • Cacchi, S., et al. (2016). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 21(9), 1219.

  • Chambers, R. D., et al. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 16, 1246-1253.

  • Wang, Y., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts, 13(7), 1105.

  • WO2003010144A2. (n.d.). A process for synthesis of fluoroquinolonic derivatives. Google Patents.

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation.

  • Reddy, T. S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 8(49), 47008-47025.

  • MDPI. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.

  • MDPI. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media.

  • ResearchGate. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

  • ACS Publications. (2019). Catalyst-Free, Direct Electrochemical Tri- and Difluoroalkylation/Cyclization: Access to Functionalized Oxindoles and Quinolinones. Organic Letters.

  • Royal Society of Chemistry. (n.d.). Enantioselective one-pot synthesis of dihydroquinolones via BINOL-derived Lewis acid catalysis. Organic & Biomolecular Chemistry.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 6,7-Difluoro-1,2-dihydroquinolin-2-one

Welcome to the Application Scientist Support Portal. For researchers developing novel fluoroquinolone antibiotics or related pharmacophores, handling quinolone precursors is a known bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. For researchers developing novel fluoroquinolone antibiotics or related pharmacophores, handling quinolone precursors is a known bottleneck. 6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS: 1341185-09-8) is a notoriously difficult "brick dust" intermediate. This guide provides field-proven troubleshooting, causal explanations for its behavior, and self-validating protocols to keep your synthetic pipeline moving.

Physicochemical Profiling & Quantitative Solubility Data

To effectively troubleshoot, we must first look at the thermodynamics of dissolution. Quinolone derivatives exhibit exceptionally high melting points (often >490 K or ~217°C) due to strong intermolecular forces, leading to extremely low solubilities in both water and standard organic solvents (1)[1]. Because the neutral molecule exhibits the lowest solubility across polar and non-polar environments (2)[2], standard solvation strategies frequently fail.

Table 1: Estimated Solubility Profile of 6,7-Difluoro-1,2-dihydroquinolin-2-one at 25°C

Solvent CategorySpecific SolventSolubility Range (mg/mL)Mechanistic Limitation
Non-Polar Hexane, Toluene< 0.1Inability to disrupt strong π−π stacking of the planar core.
Polar Aprotic (Weak) DCM, EtOAc, THF0.5 - 2.0Insufficient polarity to break robust lactam H-bond dimers.
Polar Protic Methanol, Ethanol1.0 - 5.0Competitive H-bonding, but limited by solute lattice energy.
Polar Aprotic (Strong) DMF, DMSO, NMP15.0 - 50.0+High dipole moment effectively solvates the monomeric form.
Acidic/Basic TFA, 1M NaOH (aq)> 100.0Ionization of the lactam directly disrupts the crystal lattice.

Troubleshooting & FAQs

Q1: Why does 6,7-Difluoro-1,2-dihydroquinolin-2-one crash out of solution during standard reaction workups (e.g., EtOAc/Water extraction)? Application Scientist Insight: This is a classic lattice energy problem. The molecule features a planar quinolone core that engages in extensive π−π stacking. More critically, the 2-quinolone (lactam) motif forms highly stable intermolecular hydrogen-bonded dimers. When you partition this compound into a moderately polar solvent like EtOAc, the solvent cannot provide enough solvation energy to overcome the crystal lattice energy once the concentration increases during solvent evaporation. Solution: Avoid standard EtOAc extractions for the free lactam. Instead, filter the precipitated product directly from the aqueous/organic interface, or utilize a continuous extraction method with a more polar solvent mixture (e.g., 10% MeOH in DCM).

Q2: I need to perform an N-alkylation or cross-coupling. The compound is a suspension in THF, and the reaction is stalling. How can I drive this to completion? Application Scientist Insight: The reaction is mass-transfer limited because the nucleophile (the lactam nitrogen or tautomeric oxygen) is locked in the solid phase. Functionalization at the 2-position or N-position requires a fully solvated reactive species (3)[3]. You must disrupt the hydrogen bonding by deprotonating the lactam NH. Solution: Switch the solvent from THF to a strongly polar aprotic solvent like DMF or NMP. Use a strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). Deprotonation yields the quinolonate anion, which is highly soluble in DMF due to ion-dipole interactions.

Q3: What is the optimal solvent for NMR characterization? The compound is completely insoluble in CDCl3​ . Application Scientist Insight: CDCl3​ cannot break the lactam dimers. Use DMSO−d6​ . If dissolution is still sluggish, gently heat the NMR tube to 50°C. For extremely stubborn batches, adding a micro-drop of Trifluoroacetic Acid (TFA) will protonate the carbonyl oxygen, breaking the dimer and instantly solubilizing the compound. Note that solubility varies drastically as a function of pH when shifting away from the neutral form (4)[4].

Step-by-Step Methodologies

Protocol A: Solubilization via Deprotonation for N-Alkylation

This protocol ensures complete solubilization prior to the addition of electrophiles, eliminating mass-transfer limitations and ensuring reproducible kinetics.

  • System Purging: Charge an oven-dried round-bottom flask with 6,7-Difluoro-1,2-dihydroquinolin-2-one (1.0 eq). Evacuate and backfill the flask with dry Argon three times. Causality: Moisture will rapidly quench the strong base used in Step 3, leading to incomplete deprotonation and persistent insolubility.

  • Solvent Addition: Add anhydrous DMF (10 mL per gram of substrate) to the flask. Stir at 400 rpm. Observation: The mixture will appear as a cloudy, white/off-white suspension.

  • Base-Mediated Solubilization: Cool the suspension to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Self-Validating Checkpoint: You will observe immediate effervescence ( H2​ gas evolution). Within 10-15 minutes, the cloudy suspension will transition into a clear, slightly yellow/amber solution . This optical clarity is your definitive proof that the crystal lattice has been destroyed and the soluble quinolonate anion has been generated.

  • Electrophile Addition: Once the solution is completely clear and gas evolution has ceased, add your alkyl halide dropwise to proceed with the synthesis.

Protocol B: Recrystallization and Recovery

Use this protocol when the compound is isolated as an impure, intractable solid after a failed reaction or messy extraction.

  • Suspend the crude solid in glacial acetic acid (5 mL/g) and heat to 90°C until dissolved. Causality: Acetic acid disrupts the lactam H-bonds by acting as both a competitive H-bond donor and acceptor, bypassing the standard solubility limits of neutral polar solvents.

  • Slowly add water (anti-solvent) dropwise to the hot solution until a slight turbidity persists.

  • Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 2 hours.

  • Filter the resulting highly pure, crystalline solid and wash with cold water.

Logical Workflow: Solvent Selection Strategy

Below is the decision-making matrix for handling the solubility of quinolone precursors based on your immediate experimental needs.

G Start 6,7-Difluoro-1,2-dihydroquinolin-2-one (Insoluble Suspension) Goal What is the required downstream application? Start->Goal NMR Analytical (NMR/LCMS) Goal->NMR Reaction Synthetic Reaction (Alkylation/Coupling) Goal->Reaction Purification Purification / Extraction Goal->Purification Sol1 Use DMSO-d6 + Heat Optional: 1 drop TFA NMR->Sol1 Non-destructive Sol2 Use Polar Aprotic (DMF/NMP) + Strong Base (NaH/KOtBu) Reaction->Sol2 Requires active nucleophile Sol3 Avoid EtOAc extractions. Use 10% MeOH/DCM or filter solid. Purification->Sol3 Phase separation issues Validate2 Validation: Suspension turns into a clear yellow solution. Sol2->Validate2 Deprotonation

Decision-making workflow for overcoming quinolone precursor solubility.

References

  • Title: Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Source: MDPI URL: [Link]

  • Title: Aqueous solubilities of some variously substituted quinolone antimicrobials Source: Regulations.gov URL: [Link]

  • Title: Chemical structures of the six studied fluoroquinolones Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6,7-Difluoro-1,2-dihydroquinolin-2-one

Welcome to the Advanced Purification Support Center. 6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS: 1341185-09-8) is a critical synthetic building block for next-generation fluoroquinolone antibiotics[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. 6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS: 1341185-09-8) is a critical synthetic building block for next-generation fluoroquinolone antibiotics[1]. However, the synthesis of this intermediate frequently generates closely related fluorinated impurities, including positional isomers (e.g., 6,8-difluoro or 5,7-difluoro analogs) and varying degrees of fluorination (mono- or tri-fluorinated species)[2].

Because the fluorine atom is highly electronegative yet sterically small (comparable to hydrogen), these impurities exhibit nearly identical hydrophobic profiles. This guide provides field-proven, causality-driven troubleshooting strategies to achieve >99% purity.

Troubleshooting Guide: Chromatographic Resolution of Positional Isomers

Q: My crude 6,7-difluoro-1,2-dihydroquinolin-2-one co-elutes with the 6,8-difluoro and 5,7-difluoro isomers on a standard C18 column. Why is this happening, and how can I resolve them?

The Causality: Standard alkyl-based stationary phases (like C18 or C8) rely almost entirely on hydrophobic dispersive forces. Because swapping a fluorine atom from the 7-position to the 8-position does not significantly alter the molecule's overall hydrophobicity or molar volume, a C18 column lacks the spatial recognition required to separate them[3].

The Solution: To resolve fluorinated positional isomers, you must exploit orthogonal retention mechanisms—specifically, shape selectivity, π−π interactions, and dipole-dipole interactions. A Pentafluorophenyl (PFP) stationary phase is highly recommended. The electron-deficient PFP ring engages in fluorophilic interactions and rigid steric recognition, allowing it to distinguish between the subtle dipole moment differences of ortho-difluoro (6,7-) versus meta-difluoro (6,8- or 5,7-) arrangements[3].

G Analyte 6,7-Difluoro Isomer PiPi π-π Interactions Analyte->PiPi Dipole Dipole-Dipole Analyte->Dipole Steric Steric Recognition Analyte->Steric PFP PFP Stationary Phase PiPi->PFP Dipole->PFP Steric->PFP

Orthogonal retention mechanisms of Pentafluorophenyl (PFP) stationary phases.

Protocol 1: Preparative HPLC Separation using a PFP Column

This is a self-validating protocol. In-process analytical checks ensure fraction integrity before pooling.

  • Column Selection: Equip the preparative HPLC with a high-density bonded PFP column (e.g., 5 µm particle size, 250 x 21.2 mm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of the quinolinone core, ensuring a sharp peak shape).

    • Solvent B: 0.1% TFA in Acetonitrile (MeCN).

  • Gradient Elution: Run a shallow gradient from 20% B to 45% B over 30 minutes. The shallow gradient maximizes the dipole-dipole interaction time between the stationary phase and the analytes[3].

  • Detection & Fractionation: Monitor UV absorbance at 254 nm and 280 nm. The 6,8-difluoro isomer typically elutes first due to a lower net dipole moment, followed by the target 6,7-difluoro compound.

  • Self-Validation Step: Before pooling fractions, analyze the apex, leading edge, and tailing edge of the target peak using an analytical PFP column. Only pool fractions demonstrating >99.5% area normalization.

  • Isolation: Lyophilize the pooled fractions to yield the pure target compound as a white to off-white powder.

Troubleshooting Guide: Crystallization & Solvent Extraction

Q: Can I remove mono-fluorinated or over-fluorinated impurities without resorting to expensive preparative chromatography?

The Causality: Yes. Unlike positional isomers, impurities with a different absolute number of fluorine atoms (e.g., 6-fluoro or 5,6,7-trifluoro analogs) exhibit distinct molecular weights, polarizabilities, and crystal lattice packing energies[4]. Fractional crystallization from a polar solvent mixture forces the more polarizable over-fluorinated species into the mother liquor while the target 6,7-difluoro compound selectively precipitates.

G A Crude 6,7-Difluoro- 1,2-dihydroquinolin-2-one B Impurity Profiling (19F NMR / LC-MS) A->B C Positional Isomers (e.g., 6,8-difluoro) B->C Same Mass D Mono/Tri-fluoro Impurities B->D Mass Diff E PFP-HPLC Separation (Fluorophilic Interaction) C->E F Fractional Crystallization (MeOH/H2O) D->F G Pure Target Compound (>99% HPLC) E->G F->G

Workflow for separating fluorinated impurities based on structural class.

Protocol 2: Fractional Crystallization Methodology
  • Dissolution: Suspend the crude 6,7-difluoro-1,2-dihydroquinolin-2-one in a Methanol/Water mixture (typically 9:1 v/v) at a concentration of 100 mg/mL[4].

  • Heating: Heat the suspension to reflux (approx. 70-75°C) under continuous stirring until complete dissolution is achieved.

  • Controlled Cooling (Thermodynamic Selection): Cool the solution at a strictly controlled rate of 5°C per hour down to 20°C. Causality: Rapid cooling causes kinetic trapping of impurities within the crystal lattice. Slow cooling favors the thermodynamic exclusion of mono/tri-fluorinated species.

  • Filtration & Washing: Filter the resulting crystals under a vacuum. Wash the filter cake with ice-cold Methanol/Water (9:1 v/v) to displace the impurity-rich mother liquor.

  • Self-Validation Step: Take a 1 mg sample of the dried crystals, dissolve in DMSO-d6, and run a quantitative 19 F NMR to confirm the absence of extraneous fluorine signals before scaling up.

FAQs on Impurity Profiling & Analytics

Q: How do I definitively identify which fluorinated positional isomer is contaminating my batch?

The Causality: Mass spectrometry (LC-MS) cannot differentiate positional isomers because they share the exact same mass (181.14 Da). Instead, you must use 19 F NMR spectroscopy . The J -coupling constants between the fluorine atoms ( JFF​ ) are highly position-dependent. In the target 6,7-difluoro isomer, the two fluorine atoms are ortho to each other, yielding a large characteristic 3JFF​ coupling of ~20-25 Hz. Conversely, a 6,8-difluoro isomer exhibits a meta coupling ( 4JFF​ ) of only ~2-10 Hz.

Data Presentation: Quantitative Impurity Profiling

The following table summarizes the key analytical metrics used to identify and separate the target compound from its common synthetic impurities.

CompoundMolecular Weight (Da) 19 F NMR Coupling ( JFF​ )Relative Retention Time (PFP Column)*Recommended Separation Method
6,7-Difluoro-1,2-dihydroquinolin-2-one 181.14~20-22 Hz (ortho)1.00 (Reference)N/A
6,8-Difluoro-1,2-dihydroquinolin-2-one 181.14~2-10 Hz (meta)0.85PFP-HPLC
5,7-Difluoro-1,2-dihydroquinolin-2-one 181.14~2-10 Hz (meta)1.12PFP-HPLC
6-Fluoro-1,2-dihydroquinolin-2-one 163.15N/A (Singlet)0.60Crystallization
5,6,7-Trifluoro-1,2-dihydroquinolin-2-one 199.13Complex Multiplet1.35Crystallization

*Relative Retention Time (RRT) is approximate and depends on the specific gradient slope and column dimensions.

References

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column ResearchG
  • WO 2006/004561 A1 - Process for the Preparation of Gatifloxacin and its Intermediates Google P
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics PMC - NIH

Sources

Optimization

Optimizing crystallization conditions for 6,7-Difluoro-1,2-dihydroquinolin-2-one

Technical Support Center: Optimizing Crystallization of 6,7-Difluoro-1,2-dihydroquinolin-2-one As a Senior Application Scientist, I frequently guide researchers through the complex solid-state isolation of fluorinated qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Crystallization of 6,7-Difluoro-1,2-dihydroquinolin-2-one

As a Senior Application Scientist, I frequently guide researchers through the complex solid-state isolation of fluorinated quinolinone intermediates. 6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS 1341185-09-8) is a critical building block in the synthesis of broad-spectrum fluoroquinolones. Its rigid, planar structure and the presence of a strong hydrogen-bond donor/acceptor pair (the lactam motif) make its crystallization thermodynamics highly sensitive to solvent selection and cooling trajectories.

This guide is designed to troubleshoot common crystallization failures by addressing the underlying physical chemistry of the molecule.

Part 1: Quantitative Solvent Screening Data

Before troubleshooting, it is critical to establish a baseline for solubility. The table below summarizes the solubility and crystallization behavior of 6,7-Difluoro-1,2-dihydroquinolin-2-one across different solvent classes.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Crystallization Yield (%)Observed Solid-State Issues
Methanol 12.545.065%Solvate formation (Channel solvates)
Ethyl Acetate 8.238.578%Good purity; slight oiling if cooled >1°C/min
DMF / Water (1:1) 55.0 (in DMF)>10085%Anti-solvent method required; risk of amorphous precipitation
Toluene 2.118.482%Excellent polymorphic control (Anhydrous form)

Part 2: Troubleshooting FAQs

Q1: Why does my 6,7-Difluoro-1,2-dihydroquinolin-2-one "oil out" instead of forming crystals during cooling? A1: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the solution becomes supersaturated with respect to the liquid phase before it reaches the nucleation curve for the solid phase. This is a well-documented phenomenon in quinoline derivative crystallization when cooling rates are too rapid or when using highly polar solvent mixtures[1].

  • Causality: The fluorinated aromatic ring is highly lipophilic, while the lactam core is polar. In mixed solvents, rapid cooling traps the solute in a metastable liquid emulsion because the activation energy for crystalline nucleation is higher than that of liquid phase separation.

  • Solution: Switch to a solvent with a steeper solubility curve (like Ethyl Acetate or Toluene) and reduce the cooling rate to <0.5°C/min. This allows crystalline nucleation to outcompete LLPS thermodynamically.

Q2: I am observing batch-to-batch variability in the melting point. How do I control polymorphism? A2: Fluoroquinolones and their precursors are notorious for their complex polymorphic landscapes, often forming multiple anhydrous forms and various solvates depending on the crystallization environment[2].

  • Causality: Protic solvents (like methanol or n-propanol) can hydrogen-bond with the lactam carbonyl, incorporating into the crystal lattice to form channel solvates[2]. For instance, recrystallization of related 6,7-difluoroquinolinone derivatives from methanol frequently yields solvated structures rather than the desired anhydrous form[3]. When these solvates are dried under a vacuum, the lattice collapses into a metastable polymorph.

  • Solution: To ensure the thermodynamically stable anhydrous form, perform a solvent-mediated phase transformation (slurry aging) in an aprotic solvent like Toluene at elevated temperatures (e.g., 50°C). The thermal energy drives Ostwald ripening, converting metastable forms into the most stable lattice.

Q3: How can I scale up the crystallization without losing yield or inducing amorphous precipitation? A3: Mechanochemical or controlled solution crystallization techniques are essential to isolate specific solid forms with precise hydration levels[4]. For scale-up, an anti-solvent approach is highly reliable[1].

  • Causality: Dumping an anti-solvent rapidly into the API solution creates localized zones of extreme supersaturation, leading to amorphous precipitation and impurity entrapment.

  • Solution: Use a controlled dosing rate for the anti-solvent and introduce seed crystals at the cloud point. This provides a low-energy surface for heterogeneous nucleation, ensuring orderly crystal growth.

Part 3: Standardized Experimental Protocols

Protocol A: Solvent-Mediated Slurry Conversion (Polymorph Resolution) This protocol is a self-validating system: by maintaining the slurry at an elevated temperature, thermodynamic equilibrium guarantees the isolation of the most stable polymorph.

  • Suspend 10 g of mixed-polymorph 6,7-Difluoro-1,2-dihydroquinolin-2-one in 100 mL of Toluene.

  • Agitate the suspension at 300 rpm and heat to 50°C.

  • Age the slurry for 12–24 hours. (Mechanistic note: The metastable polymorph dissolves and recrystallizes onto the thermodynamically stable seed crystals due to Ostwald ripening).

  • Cool the slurry slowly (0.1°C/min) to 20°C.

  • Filter under vacuum and wash the filter cake with 15 mL of cold heptane.

  • Dry in a vacuum oven at 60°C for 8 hours to remove residual solvent.

Protocol B: Controlled Anti-Solvent Crystallization (High-Yield Recovery)

  • Dissolve 10 g of the API in 40 mL of N,N-Dimethylformamide (DMF) at 40°C until a clear solution is achieved.

  • Filter the solution through a 0.45 µm PTFE membrane to remove heterogeneous nucleating agents (dust/particulates).

  • Transfer to a crystallizer equipped with an overhead stirrer (250 rpm).

  • Dose 60 mL of purified Water (anti-solvent) at a constant rate of 1 mL/min using a syringe pump.

  • Seed the solution with 50 mg of pure anhydrous crystals when the solution becomes slightly turbid (cloud point).

  • Age the resulting suspension for 2 hours at 25°C to ensure complete desupersaturation.

  • Isolate via filtration and wash with a 1:2 DMF:Water mixture, followed by pure Water.

Part 4: Visualizing the Workflows

DecisionTree Start Start: Impure 6,7-Difluoroquinolinone Solubility Perform Solubility Screen (Protic vs. Aprotic) Start->Solubility Oiling Issue: Oiling Out (LLPS)? Solubility->Oiling ChangeSolvent Switch to Toluene/EtOAc Lower Cooling Rate Oiling->ChangeSolvent Yes Polymorph Issue: Mixed Polymorphs? Oiling->Polymorph No ChangeSolvent->Polymorph Slurry Solvent-Mediated Slurry Conversion (50°C) Polymorph->Slurry Yes Success Stable Anhydrous Crystals Polymorph->Success No Slurry->Success

Caption: Decision tree for troubleshooting 6,7-difluoroquinolinone crystallization.

AntiSolvent Step1 Dissolve API in DMF (Good Solvent, 40°C) Step2 Filter (0.45 µm) Remove Particulates Step1->Step2 Step3 Dose Water (Anti-Solvent) at 1 mL/min Step2->Step3 Step4 Seed at Cloud Point (Optional) Step3->Step4 Step5 Age Slurry (2h, 25°C) & Filter Step4->Step5

Caption: Step-by-step anti-solvent crystallization workflow for quinolinone APIs.

Part 5: References

Sources

Troubleshooting

Troubleshooting low conversion rates in 6,7-Difluoro-1,2-dihydroquinolin-2-one reactions

An in-depth technical guide for researchers, scientists, and drug development professionals. Welcome to the technical support center for the synthesis of 6,7-Difluoro-1,2-dihydroquinolin-2-one.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 6,7-Difluoro-1,2-dihydroquinolin-2-one. This guide is designed to provide expert-level insights and practical solutions to common challenges encountered during the synthesis of this and related fluorinated quinolinone scaffolds. As your virtual senior application scientist, my goal is to empower you with the knowledge to diagnose and resolve issues, leading to improved conversion rates, higher purity, and more reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 6,7-Difluoro-1,2-dihydroquinolin-2-one.

  • Q1: What are the most common synthetic routes to 6,7-Difluoro-1,2-dihydroquinolin-2-one? A1: The synthesis of 2-quinolinones, including their fluorinated derivatives, often involves the cyclization of a suitably substituted aniline precursor. A common approach is the Conrad-Limpach synthesis or a variation thereof, which involves the reaction of a fluorinated aniline with a β-ketoester, followed by a thermal or acid-catalyzed cyclization. Another prevalent method is the Knorr quinoline synthesis, which can also be adapted for quinolinones. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

  • Q2: How do the fluorine substituents at the 6- and 7-positions influence the reaction? A2: The two fluorine atoms are strong electron-withdrawing groups, which significantly deactivates the aromatic ring towards electrophilic substitution. This can make certain cyclization reactions, particularly those relying on Friedel-Crafts-type mechanisms, more challenging, requiring harsher conditions (e.g., stronger acids, higher temperatures). However, this deactivation can also be beneficial, as it may reduce the likelihood of certain side reactions, such as over-alkylation or unwanted electrophilic attack on the ring. The fluorine atoms also increase the acidity of the N-H proton in the quinolinone ring, which can affect its reactivity and solubility.

  • Q3: What are the critical parameters to control for a successful synthesis? A3: For a successful synthesis of 6,7-Difluoro-1,2-dihydroquinolin-2-one, several parameters are critical:

    • Purity of Starting Materials: Ensure the fluorinated aniline and other reagents are of high purity, as impurities can interfere with the reaction and complicate purification.

    • Stoichiometry: Precise control of the molar ratios of reactants is crucial to avoid side products from unreacted starting materials or excess reagents.

    • Temperature: The cyclization step is often temperature-sensitive. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to decomposition or side reactions.

    • Atmosphere: For many transition-metal-catalyzed cross-coupling reactions that can also form the quinolinone core, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation and catalyst deactivation.

Troubleshooting Guide: Low Conversion Rates

This guide provides a structured approach to diagnosing and resolving low conversion rates in the synthesis of 6,7-Difluoro-1,2-dihydroquinolin-2-one.

Initial Observation: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material and little to no desired product.

Troubleshooting Decision Tree:

G A Low Conversion Observed B Verify Reagent Purity & Integrity A->B Start Here C Optimize Reaction Temperature A->C D Evaluate Catalyst/Acid Activity A->D E Check Solvent Quality A->E F Re-run with Purified Reagents B->F G Perform Temperature Screen (e.g., 80-120°C) C->G H Use Fresh Catalyst/Acid or Increase Loading D->H I Use Anhydrous Solvent E->I J Conversion Improved? F->J G->J H->J I->J

Caption: Troubleshooting workflow for low product conversion.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
1. Inactive Catalyst or Reagents The acid catalyst (e.g., PPA, H₂SO₄) may be old or have absorbed moisture, reducing its activity. The aniline precursor may have degraded over time.Use freshly opened or purified reagents. For acid-catalyzed cyclizations, ensure the acid is of the correct concentration and free of excess water.
2. Insufficient Reaction Temperature The cyclization step is often endothermic and requires significant thermal energy to overcome the activation barrier, which is heightened by the electron-withdrawing fluorine atoms.Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or LC-MS at each new temperature to find the optimal balance between reaction rate and decomposition.
3. Presence of Water For reactions that are water-sensitive, such as those using strong acids or certain organometallic reagents, trace amounts of water can quench the catalyst or a key intermediate.Use anhydrous solvents and dry glassware. If necessary, dry reagents before use. Running the reaction under an inert atmosphere of nitrogen or argon can also help.
4. Inefficient Mixing In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and prevent the reactants from interacting effectively.Use a properly sized stir bar and a stir plate with sufficient power to ensure the mixture is homogeneous. For viscous mixtures, mechanical stirring may be necessary.

Initial Observation: The desired product is formed, but is accompanied by significant amounts of byproducts, complicating purification.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
1. Side Reactions At elevated temperatures, side reactions such as polymerization, N-alkylation, or intermolecular condensation can occur. The electron-deficient nature of the aromatic ring can also make it susceptible to nucleophilic aromatic substitution under certain conditions.Lower the reaction temperature and increase the reaction time. Ensure the stoichiometry is accurate to avoid an excess of any one reactant that could lead to side reactions.
2. Product Decomposition The quinolinone product may not be stable under the reaction conditions, especially if strong acids and high temperatures are used for prolonged periods.Reduce the reaction time. Once the reaction has reached a satisfactory level of conversion (as determined by monitoring), quench the reaction immediately and proceed with workup.
3. Non-selective Reaction If there are multiple reactive sites on the precursor molecules, the reaction may not be as selective as desired, leading to a mixture of isomers.Modify the synthetic route to use starting materials with protecting groups to block alternative reactive sites. A change in catalyst or solvent can also sometimes improve selectivity.

Experimental Protocols

The following is a generalized protocol for a key step in the synthesis of 6,7-Difluoro-1,2-dihydroquinolin-2-one, which can be adapted and optimized.

Protocol: Acid-Catalyzed Cyclization

This protocol assumes the precursor, an appropriately substituted propiolate or acrylate derivative of 3,4-difluoroaniline, has already been synthesized.

Workflow Diagram:

G A Combine Precursor and Acid B Heat to Target Temperature (e.g., 100-140°C) A->B C Monitor by TLC/LC-MS (every 30 min) B->C D Reaction Complete? C->D D->B No E Cool to Room Temperature D->E Yes F Quench with Ice Water E->F G Filter Precipitate F->G H Wash with Water & Ether G->H I Dry Product H->I

Caption: General workflow for acid-catalyzed cyclization.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add polyphosphoric acid (PPA) (10 equivalents by weight relative to the precursor).

    • Begin stirring and gently heat the PPA to 60-70°C to reduce its viscosity.

  • Addition of Precursor:

    • Slowly add the aniline derivative precursor (1.0 eq) to the warm PPA in portions to control any initial exotherm.

  • Cyclization:

    • Heat the reaction mixture to the target temperature (e.g., 120°C) and maintain for 1-4 hours.

  • Reaction Monitoring:

    • Carefully take a small aliquot of the reaction mixture every 30-60 minutes. Quench it in a vial with water and extract with ethyl acetate. Spot the organic layer on a TLC plate to monitor the disappearance of the starting material and the appearance of the product.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to approximately 80°C.

    • Slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Continue stirring until all the ice has melted and the solid has fully precipitated.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any residual acid, followed by a wash with a non-polar solvent like diethyl ether or hexanes to remove non-polar impurities.

    • Dry the product under vacuum. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography may be employed.

References

  • Conrad-Limpach Synthesis: For a general overview of this classic quinoline synthesis. Source: Organic Syntheses. URL: [Link]

  • Knorr Quinoline Synthesis: Provides background on another fundamental quinoline synthesis method. Source: Name-Reaction.com. URL: [Link]

  • Polyphosphoric Acid in Organic Synthesis: A review on the applications of PPA as a catalyst and solvent in organic reactions. Source: Chemical Reviews. URL: [Link]

  • Reactivity of Fluorinated Aromatic Compounds: For an understanding of how fluorine substituents influence aromatic reactivity. Source: Journal of Organic Chemistry. URL: [Link]

Optimization

Minimizing side reactions during 6,7-Difluoro-1,2-dihydroquinolin-2-one halogenation

Technical Support Center: 6,7-Difluoro-1,2-dihydroquinolin-2-one Halogenation Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6,7-Difluoro-1,2-dihydroquinolin-2-one Halogenation

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex halogenation chemistry of 6,7-difluoro-1,2-dihydroquinolin-2-one. This compound is a critical intermediate in the synthesis of fluoroquinolone antibiotics and other targeted therapeutics.

Halogenation of this scaffold—whether targeting the C-3 position via bromination/chlorination or the C-2 position via deoxychlorination—is notoriously prone to side reactions such as over-halogenation, N-substitution, and polymeric degradation[1]. This guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to ensure high-yield, regioselective transformations.

Part 1: Frequently Asked Questions (Troubleshooting Side Reactions)

Q1: During C-3 bromination, I am observing significant amounts of a 3,4-dibromo byproduct. How can I suppress this over-reaction? Mechanistic Causality: The C3-C4 double bond in the quinolin-2-one system possesses significant enamine character. Halogenation proceeds via an electrophilic addition-elimination mechanism. While the 6,7-difluoro substitution deactivates the aromatic ring, the C3-C4 bond remains susceptible. If the reaction temperature exceeds 60°C or if a strict stoichiometric ratio is not maintained, the kinetic C-3 mono-brominated product undergoes a second electrophilic attack at C-4 before the system can fully re-aromatize[2]. Solution: Switch your halogen source from Br₂/AcOH to N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF). NBS provides a controlled, low steady-state concentration of electrophilic bromine, which kinetically favors mono-halogenation. Maintain the temperature strictly between 20–25°C.

Q2: My POCl₃-mediated deoxychlorination (converting the 2-one to 2-chloroquinoline) yields a black, tarry mixture with very low product recovery. What is causing this degradation? Mechanistic Causality: The reaction of 2-quinolones with neat Phosphorus Oxychloride (POCl₃) generates stoichiometric amounts of Hydrogen Chloride (HCl). At elevated temperatures (>100°C), the highly acidic environment promotes the cleavage of the heterocyclic ring and subsequent polymerization of the electron-deficient difluoro-aromatic core. Solution: You must add an organic acid scavenger. N,N-Dimethylaniline (PhNMe₂) is the industry standard for this transformation. It not only neutralizes the HCl byproduct but also forms a highly reactive Vilsmeier-type complex with POCl₃, significantly lowering the activation energy required for the C-OH to C-Cl conversion and allowing the reaction to proceed at a milder 85–90°C.

Q3: I am detecting N-brominated species in my LC-MS after attempting a C-3 halogenation. Why is the nitrogen reacting? Mechanistic Causality: The amide nitrogen (N-1) is a competing nucleophile. Under basic conditions, or if the reaction is quenched prematurely at low temperatures, N-halogenation occurs as the kinetic product[3]. Solution: N-halogenation is reversible. The C-3 halogenated product is the thermodynamic sink. If N-bromination is observed, do not quench the reaction. Instead, gently warm the mixture to 50°C for 1 hour; the N-Br species will undergo an intermolecular rearrangement to the thermodynamically stable C-3 position.

Part 2: Mechanistic Workflows & Visualizations

HalogenationPathways SM 6,7-Difluoro-1,2-dihydro quinolin-2-one Target 3-Bromo-6,7-difluoro quinolin-2-one SM->Target NBS, DMF (25°C) Thermodynamic Control Side2 N-Bromo Intermediate (Kinetic Product) SM->Side2 Low Temp / Base Side1 3,4-Dibromo Byproduct (Over-reaction) Target->Side1 Excess Br2, >60°C Side2->Target Heat (Rearrangement)

Mechanistic divergence in the bromination of 6,7-difluoro-1,2-dihydroquinolin-2-one.

POCl3Troubleshooting Issue Issue: Black Tarry Mixture During POCl3 Reaction CheckBase Was an acid scavenger used (e.g., PhNMe2)? Issue->CheckBase NoBase HCl accumulation causes ring polymerization CheckBase->NoBase No YesBase Check temperature and moisture limits CheckBase->YesBase Yes FixBase Add 1.2 eq N,N-Dimethylaniline NoBase->FixBase FixTemp Maintain 85-90°C; Strictly avoid reflux (>105°C) YesBase->FixTemp

Troubleshooting logic for suppressing polymeric degradation during C-2 chlorination.

Part 3: Quantitative Data Summary

The following table summarizes the expected byproduct profiles based on the chosen halogenation conditions. Use this to select the optimal route for your specific scale and purity requirements[4].

Reagent SystemTarget PositionTemp (°C)Yield (Target)Major Side ReactionMitigation Strategy
Br₂ / AcOH C-350–6070–85%3,4-Dibromination (5–15%)Strict stoichiometric control (1.05 eq Br₂).
NBS / DMF C-320–2585–95%N-Bromination (<5%)Extended stirring to allow thermodynamic rearrangement.
POCl₃ (Neat) C-210540–50%Tarry polymers, Ring openingAdd PhNMe₂, lower temp to 90°C.
POCl₃ / PhNMe₂ C-285–9088–94%Trace hydrolysis productStrict anhydrous conditions; N₂ atmosphere.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective C-3 Bromination (NBS/DMF Method)

This protocol utilizes thermodynamic control to ensure exclusive C-3 bromination while preventing over-oxidation.

  • Preparation: Suspend 6,7-difluoro-1,2-dihydroquinolin-2-one (1.0 eq) in anhydrous DMF (10 volumes).

    • Validation Check: The suspension should be off-white. If the DMF smells strongly of amine, it has degraded to dimethylamine, which will cause side reactions. Use fresh, anhydrous solvent.

  • Reagent Addition: Cool the mixture to 0–5°C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes.

    • Causality: Portion-wise addition prevents exothermic spikes. Thermal spikes provide the activation energy required for the 3,4-dibromination pathway.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 4 hours.

    • Validation Check: Monitor by TLC or LC-MS. If the kinetic N-bromo intermediate is observed (M+ mass shift, but different retention time), warm the reaction to 45°C for 1 hour to force the rearrangement to the C-3 position.

  • Quench & Isolate: Pour the mixture into 30 volumes of ice-cold distilled water. Stir vigorously for 30 minutes. Filter the resulting precipitate, wash with water, and dry under vacuum at 50°C.

Protocol B: C-2 Deoxychlorination (POCl₃/PhNMe₂ Method)

This protocol converts the C-2 carbonyl to a C-2 chloride without degrading the difluoro-aromatic core.

  • Preparation: Charge a dry, N₂-flushed flask with 6,7-difluoro-1,2-dihydroquinolin-2-one (1.0 eq) and POCl₃ (4.0 eq).

    • Causality: Excess POCl₃ acts as both reagent and solvent. Using a co-solvent here often slows the reaction, leading to prolonged heating and higher degradation.

  • Scavenger Addition: Slowly add N,N-Dimethylaniline (1.2 eq) dropwise.

    • Validation Check: The mixture will turn slightly yellow/orange, indicating the formation of the active Vilsmeier-type complex. If it turns immediately black, moisture has entered the system and caused a violent exothermic hydrolysis of POCl₃.

  • Heating: Heat the mixture to 85–90°C for 3 hours. Do not exceed 95°C.

    • Causality: Refluxing POCl₃ (105°C) is a common mistake that leads to the thermal degradation of the quinoline core into intractable black tar.

  • Workup: Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl₃. Neutralize to pH 7 with saturated aqueous NaHCO₃. Extract with Dichloromethane, dry over Na₂SO₄, and concentrate to yield 2-chloro-6,7-difluoroquinoline.

References

  • Structure−Activity Relationships in a Series of 2(1H)-Quinolones Bearing Different Acidic Function in the 3-Position: 6,7-Dichloro-2(1H)-oxoquinoline-3-phosphonic Acid, a New Potent and Selective AMPA/Kainate Antagonist with Neuroprotective Properties. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • US5914401A - Methods for the manufacture of quinolone carboxylic acids derivatives and intermediates thereof.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.[Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing).[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 6,7-Difluoro-1,2-dihydroquinolin-2-one

Welcome to the Process Chemistry Support Center. This guide provides validated troubleshooting strategies, thermodynamic data, and standard operating protocols (SOPs) for the kilogram-scale production of 6,7-Difluoro-1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide provides validated troubleshooting strategies, thermodynamic data, and standard operating protocols (SOPs) for the kilogram-scale production of 6,7-Difluoro-1,2-dihydroquinolin-2-one (often referred to as 6,7-difluoro-2-quinolone). This compound is a highly valuable fluorinated intermediate utilized in the synthesis of neuroprotective AMPA/kainate receptor antagonists 1 and leukotriene antagonists 2.

Section 1: Synthetic Pathway & Mechanistic Overview

To establish a self-validating protocol, we must first understand the causality of the reaction cascade. The most scalable route avoids hazardous azide intermediates or expensive palladium catalysts. Instead, it utilizes the acylation of 3,4-difluoroaniline followed by a Lewis acid-mediated Friedel-Crafts intramolecular cyclization (a Knorr-type carbostyril synthesis).

G SM 3,4-Difluoroaniline Int1 N-(3,4-Difluorophenyl)cinnamamide (Intermediate) SM->Int1 Acylation Reagent1 Cinnamoyl Chloride TEA, DCM, 0-5°C Reagent1->Int1 Prod 6,7-Difluoro-1,2-dihydroquinolin-2-one (Target Product) Int1->Prod Friedel-Crafts Cyclization SideProd 5,6-Difluoro Isomer (Regio-impurity) Int1->SideProd Kinetic Pathway Reagent2 AlCl3, Chlorobenzene Semi-batch, 120°C Reagent2->Prod

Workflow for the scalable synthesis of 6,7-difluoro-1,2-dihydroquinolin-2-one.

Section 2: Frequently Asked Questions (FAQs) on Scale-Up

Q1: During the Friedel-Crafts cyclization, we observe a dangerous thermal runaway. How can we control the exotherm at the 10-kg scale? Expertise & Experience: The intramolecular cyclization of the intermediate amide using aluminum chloride ( AlCl3​ ) is highly exothermic. In standard batch reactors, poor heat transfer leads to localized hot spots, which not only risk thermal runaway but also promote the formation of tarry polymeric by-products. Solution: Transition from a batch addition to a semi-batch dosing regime. Dilute the AlCl3​ in a high-boiling inert solvent (e.g., chlorobenzene) and dose the amide intermediate at a controlled rate. Maintain the internal temperature strictly between 115°C and 125°C.

Table 1: Thermodynamic Parameters & Heat Flow Data for Cyclization

ParameterValueImplications for Scale-Up
Enthalpy of Reaction ( ΔHrxn​ )-145 kJ/molHighly exothermic; requires active jacket cooling.
Adiabatic Temp Rise ( ΔTad​ )85 °CHigh risk of runaway if batch-mixed without cooling.
Optimal Dosing Rate (10-kg scale)0.5 kg/hr Maintains Tinternal​ < 125°C with standard reactor cooling.
Activation Energy ( Ea​ )68 kJ/molReaction stalls below 90°C, leading to dangerous reagent accumulation.

Q2: We are detecting significant levels of a defluorinated by-product (7-fluoro-1,2-dihydroquinolin-2-one). What causes this, and how can we suppress it? Expertise & Experience: Defluorination in electron-deficient fluoroaromatics typically occurs via nucleophilic aromatic substitution ( SN​Ar ) or hydrolytic cleavage when exposed to strong nucleophiles or excessive thermal stress 3. In this process, trace moisture reacts with AlCl3​ to generate HCl , which at high temperatures (>140°C) can catalyze the cleavage of the C-F bond at the highly activated 6-position. Solution: Ensure the moisture content (via Karl Fischer titration) of all solvents is strictly <500 ppm. Cap the maximum reaction temperature at 130°C.

Section 3: Troubleshooting Guide

Issue 1: Formation of the 5,6-difluoro regioisomer during cyclization.

Symptom: HPLC analysis shows a 15-20% impurity eluting just before the main product peak. Root Cause: 3,4-Difluoroaniline has two ortho positions available for electrophilic aromatic substitution (the 2-position and the 6-position). Cyclization at the 2-position yields the undesired 5,6-difluoro isomer, while cyclization at the 6-position yields the target 6,7-difluoro isomer. Resolution: The regioselectivity is electronically and thermodynamically driven. To maximize the 6,7-difluoro isomer, conduct the reaction under thermodynamic control (higher temperature, longer aging time) rather than kinetic control. Utilizing a more polar solvent medium enhances the para-directing effect of the fluorine atoms, pushing the ratio favorably 4.

Table 2: Regioisomer Ratio vs. Reaction Conditions

ConditionTemperatureSolvent6,7-Difluoro (Target)5,6-Difluoro (Impurity)
Kinetic Control90 °CDichloromethane65%35%
Standard Batch120 °CChlorobenzene80%20%
Thermodynamic Control130 °CNitrobenzene>95%<5%
Issue 2: Poor crystallization and "oiling out" during final isolation.

Symptom: Upon quenching the reaction into water, the product forms a sticky, unfilterable paste instead of a crystalline solid. Root Cause: The rapid precipitation of the quinolinone in the presence of supersaturated aluminum salts traps impurities and solvent within the matrix, causing liquid-liquid phase separation ("oiling out") rather than proper crystal nucleation. Resolution: Implement a reverse-quench methodology into a heated acidic anti-solvent, followed by controlled seeding.

SOP Start Crude Reaction Mixture (120°C in Chlorobenzene) Cool Pre-cool to 80°C Start->Cool Quench Reverse Quench into 2N HCl (Vigorous Stirring, 60°C) Cool->Quench Seed Add Product Seed Crystals (at 45°C) Quench->Seed Ramp Linear Cooling Ramp (0.5°C/min to 5°C) Seed->Ramp Filter Filtration & Washing (Cold Water & EtOH) Ramp->Filter Dry Vacuum Drying (60°C to constant weight) Filter->Dry End Pure 6,7-Difluoro-2-quinolone Dry->End

Workflow for the reverse-quench isolation and controlled crystallization.

Section 4: Validated Standard Operating Protocol (SOP)

1-kg Scale Synthesis of 6,7-Difluoro-1,2-dihydroquinolin-2-one

Phase 1: Amide Formation

  • Charge a 10-L jacketed reactor with 3,4-difluoroaniline (1.0 kg, 7.75 mol) and anhydrous dichloromethane (5.0 L).

  • Add triethylamine (1.2 eq, 0.94 kg) and cool the mixture to 0–5°C.

  • Dropwise add cinnamoyl chloride (1.05 eq, 1.35 kg) dissolved in DCM (1.0 L) over 2 hours, maintaining Tinternal​ < 10°C.

  • Stir for 1 hour, then wash with 1N HCl (2 x 2 L) and brine (2 L). Distill off DCM and swap the solvent to chlorobenzene (3.0 L).

Phase 2: Cyclization (Self-Validating Step) 5. In a separate 20-L reactor, suspend anhydrous AlCl3​ (3.0 eq, 3.1 kg) in chlorobenzene (4.0 L) and heat to 120°C. 6. Critical Step: Dose the amide/chlorobenzene solution into the AlCl3​ suspension at a rate of 1.0 L/hr. Monitor the heat evolution; ensure Tinternal​ does not exceed 125°C. 7. Post-addition, age the reaction at 120°C for 4 hours.

  • Validation Check: Sample for HPLC; proceed to Phase 3 only when the intermediate amide is <1.0% (Area%).

Phase 3: Isolation 8. Cool the mixture to 80°C and perform a reverse-quench by transferring it slowly into 15 L of vigorously stirred 2N HCl pre-heated to 60°C (this keeps the aluminum salts fully solubilized). 9. Add 5 g of authentic 6,7-difluoro-1,2-dihydroquinolin-2-one seed crystals at 45°C. 10. Apply a linear cooling ramp to 5°C over 4 hours to promote uniform crystal growth. 11. Filter the resulting slurry, wash the cake with cold water (3 x 2 L) and cold ethanol (1 L) to remove residual chlorobenzene. 12. Dry under vacuum at 60°C to a constant weight.

  • Expected Yield: 1.15 kg (82%). Expected Purity: >99.0% by HPLC.

References

  • Structure−Activity Relationships in a Series of 2(1H)-Quinolones Bearing Different Acidic Function in the 3-Position: 6,7-Dichloro-2(1H)-oxoquinoline-3-phosphonic Acid, a New Potent and Selective AMPA/Kainate Antagonist with Neuroprotective Properties Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO1995018107A1 - Process for the preparation of leukotriene antagonists Source: Google Patents URL
  • US5914401A - Methods for the manufacture of quinolone carboxylic acids derivatives and intermediates thereof Source: Google Patents URL
  • Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation Source: PMC - NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

6,7-Difluoro-1,2-dihydroquinolin-2-one vs 6-fluoro-1,2-dihydroquinolin-2-one reactivity

As pharmaceutical pipelines increasingly rely on halogenated heterocycles to tune pharmacokinetics and target binding, quinolin-2-one (carbostyril) derivatives have emerged as critical building blocks. Among these, 6,7-d...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on halogenated heterocycles to tune pharmacokinetics and target binding, quinolin-2-one (carbostyril) derivatives have emerged as critical building blocks. Among these, 6,7-difluoro-1,2-dihydroquinolin-2-one and 6-fluoro-1,2-dihydroquinolin-2-one represent two fundamentally different synthetic nodes. While they share a structurally identical heterocyclic core, the presence of the additional fluorine at the C7 position in the difluoro analog drastically alters the molecule's electronic landscape and downstream utility [1].

This guide provides an in-depth, objective comparison of their reactivity profiles, mechanistic pathways, and experimental handling, designed for synthetic chemists and drug development professionals.

Structural and Electronic Fundamentals

To understand the divergent reactivity of these two scaffolds, one must analyze the electronic distribution across the carbostyril ring:

  • 6-Fluoro-1,2-dihydroquinolin-2-one (Monofluoro): The single fluorine atom at C6 is electronically deactivating but provides critical lipophilicity. Because the C-F bond is exceptionally strong (~115 kcal/mol) and lacks adjacent activating groups, the C6 position is virtually inert to Nucleophilic Aromatic Substitution ( SN​Ar ). Instead, the electron-rich nature of the amide nitrogen (N1) directs reactivity toward Electrophilic Aromatic Substitution (EAS) , typically at the C8 or C5 positions [1].

  • 6,7-Difluoro-1,2-dihydroquinolin-2-one (Difluoro): The introduction of a second fluorine at C7 transforms the molecule. The C6 fluorine exerts a strong inductive electron-withdrawing effect ( −I ) on the adjacent C7 carbon, increasing its electrophilicity. When paired with the electron-deficient nature of the oxidized heterocyclic core, the C7-F bond becomes highly activated for regioselective SN​Ar [2]. This is the foundational mechanism used to attach piperazine or pyrrolidine rings in the synthesis of modern fluoroquinolone-like architectures.

Quantitative Reactivity Comparison

The following table summarizes the quantitative and qualitative reactivity metrics of both compounds based on standard synthetic methodologies.

Parameter6,7-Difluoro-1,2-dihydroquinolin-2-one6-Fluoro-1,2-dihydroquinolin-2-one
Primary Reaction Mode Nucleophilic Aromatic Substitution ( SN​Ar )Electrophilic Aromatic Substitution (EAS)
Primary Reactive Site C7 (Fluorine displacement)C8 or C5 (Hydrogen substitution)
Typical Reagents Secondary amines (e.g., piperazine), alkoxidesNBS, HNO3​/H2​SO4​ , Selectfluor
SN​Ar Yield (with Piperazine) 75–90% (Regioselective at C7)< 5% (Inert under standard conditions)
EAS Yield (Bromination) Poor (Highly deactivated ring)60–85% (Regioselective at C8)
Typical Reaction Temp ( SN​Ar ) 90–110 °CN/A
Typical Reaction Temp (EAS) N/A0 °C to 25 °C

Mechanistic Divergence Workflow

The decision to use the monofluoro versus the difluoro building block dictates the entire downstream synthetic strategy. The DOT diagram below illustrates the logical workflow and synthetic divergence of these two precursors.

Reactivity Start 1,2-Dihydroquinolin-2-one Derivatives Mono 6-Fluoro-1,2-dihydroquinolin-2-one (Monofluoro) Start->Mono Di 6,7-Difluoro-1,2-dihydroquinolin-2-one (Difluoro) Start->Di EAS Electrophilic Aromatic Substitution (EAS) (e.g., Bromination at C8) Mono->EAS Inert to SNAr SNAr Nucleophilic Aromatic Substitution (SNAr) (Amine attack at C7) Di->SNAr Highly Activated C7 MonoProd C8-Functionalized Cross-Coupling Precursors EAS->MonoProd DiProd 7-Amino-6-fluoro Bioactive Architectures SNAr->DiProd

Figure 1: Synthetic divergence and reactivity pathways of 6-fluoro vs. 6,7-difluoro carbostyrils.

Experimental Protocols & Causality

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each experimental choice is detailed to aid in troubleshooting and optimization.

Protocol A: Regioselective SN​Ar of 6,7-Difluoro-1,2-dihydroquinolin-2-one

Objective: Synthesize a 7-(piperazin-1-yl)-6-fluoro-1,2-dihydroquinolin-2-one derivative.

  • Preparation: In an oven-dried Schlenk flask under N2​ , dissolve 6,7-difluoro-1,2-dihydroquinolin-2-one (1.0 eq, 10 mmol) in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) followed by anhydrous piperazine (3.0 eq, 30 mmol).

  • Thermal Activation: Heat the reaction mixture to 100 °C and stir for 14 hours.

  • Workup & Validation: Cool to room temperature and pour into ice water to precipitate the product. Filter and wash with cold water.

    • Self-Validation: LC-MS analysis of the crude solid should reveal a mass shift of +66 Da (loss of Fluorine [-19 Da] and addition of the piperazine moiety [+85 Da]).

Expert Causality: Why DMSO and 100 °C? The SN​Ar mechanism proceeds via a polar, anionic Meisenheimer complex. Polar aprotic solvents like DMSO stabilize this transition state, significantly lowering the activation energy [2]. Because carbostyrils lack the highly activating C4-carbonyl found in standard 4-quinolone antibiotics, higher thermal energy (100 °C) is required to drive the reaction to completion. The excess piperazine (3.0 eq) acts as a competitive nucleophile to prevent unwanted bis-alkylation of the piperazine nitrogen.

Protocol B: Electrophilic Bromination of 6-Fluoro-1,2-dihydroquinolin-2-one

Objective: Synthesize 8-bromo-6-fluoro-1,2-dihydroquinolin-2-one, a highly valuable precursor for Suzuki-Miyaura cross-coupling [3].

  • Preparation: Dissolve 6-fluoro-1,2-dihydroquinolin-2-one (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) and cool the flask to 0 °C using an ice bath.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) portion-wise over 30 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to 25 °C, and stir for 4 hours shielded from light.

  • Workup & Validation: Quench with saturated aqueous Na2​S2​O3​ to neutralize residual active bromine, then extract with Ethyl Acetate.

    • Self-Validation: 1H NMR validation is critical here. The disappearance of the C8 aromatic proton (typically around δ 7.2–7.5 ppm) and the transition of the aromatic signals from a complex multiplet to two meta-coupled doublets confirm regioselective C8 bromination.

Expert Causality: Why NBS at 0 °C? The monofluoro compound is relatively electron-rich at the positions ortho/para to the N1 amide nitrogen. Using elemental Br2​ often leads to over-bromination (e.g., 5,8-dibromination). NBS provides a controlled, low steady-state concentration of electrophilic bromine. The C8 position is kinetically favored over C5 due to the directing effects of the N1 lone pair, yielding the 8-bromo intermediate cleanly [3].

Conclusion

The choice between 6,7-difluoro-1,2-dihydroquinolin-2-one and 6-fluoro-1,2-dihydroquinolin-2-one fundamentally dictates the synthetic trajectory of a discovery program. The difluoro analog is the mandatory starting point for incorporating diverse amine appendages at C7 via SN​Ar . Conversely, the monofluoro analog is the superior choice when the C7 position must remain unsubstituted, or when orthogonal functionalization at C8 via transition-metal cross-coupling is required.

References

  • LookChem. "Cas 22614-75-1, 6-FLUOROQUINOLIN-2(1H)-ONE." LookChem Chemical Database. Available at:[Link]

  • ACS Publications. "Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of the Functionalized Quinolones via Linear/Branched Domino Protocols, Key Synthetic Methods for the Floxacin of Quinolone Drugs." ACS Omega. Available at:[Link]

  • Molport. "8-bromo-6-fluoro-1,2-dihydroquinolin-2-one | 1343369-88-9." Molport Chemical Catalog. Available at:[Link]

Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 6,7-Difluoro-1,2-dihydroquinolin-2-one

Introduction For researchers and drug development professionals, 6,7-Difluoro-1,2-dihydroquinolin-2-one is a critical fluorinated heterocyclic intermediate, widely utilized in the synthesis of advanced active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers and drug development professionals, 6,7-Difluoro-1,2-dihydroquinolin-2-one is a critical fluorinated heterocyclic intermediate, widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) such as broad-spectrum fluoroquinolone antibiotics. Ensuring the absolute purity of this intermediate is paramount. Even trace levels of structurally similar impurities—such as des-fluoro analogs (e.g., 6-fluoro-1,2-dihydroquinolin-2-one) or positional isomers—can propagate through the synthetic pathway, ultimately compromising the safety, efficacy, and yield of the final API.

This guide objectively compares a generic high-performance liquid chromatography (HPLC) approach against an optimized, self-validating method developed in strict accordance with the ICH Q2(R2) guidelines[1].

The Challenge & Causality: Why Generic Methods Fail

As a Senior Application Scientist, I frequently observe laboratories defaulting to generic C18 columns and simple water/acetonitrile gradients for intermediate purity assays. However, developing a stability-indicating assay for 6,7-difluoro-1,2-dihydroquinolin-2-one presents unique chromatographic challenges that require deliberate, mechanistic choices.

  • The Limitation of C18 (Dispersive Interactions): The target molecule is a highly polarizable, planar aromatic system. Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because des-fluoro impurities share nearly identical hydrophobic profiles with the main analyte, generic C18 methods frequently result in critical co-elutions and fail to provide the required specificity.

  • The Phenyl-Hexyl Advantage ( π−π Interactions): By employing a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The electron-deficient nature of the difluorinated quinolinone ring interacts distinctly with the electron-rich phenyl phase via π−π interactions. This electronic differentiation effortlessly resolves positional isomers and mono-fluoro impurities that a C18 column cannot.

  • Buffer Causality (Tautomeric Control): The quinolin-2-one moiety is capable of lactam-lactim tautomerization. Utilizing an Ammonium Acetate buffer at pH 4.5 suppresses the ionization of residual silanols on the silica support and locks the analyte predominantly in its neutral lactam form. This prevents the peak tailing and splitting associated with tautomeric equilibrium.

  • Orthogonal Detection (Self-Validating System): Relying solely on UV retention time is insufficient. Integrating a Photodiode Array (PDA) detector allows the system to collect full-spectrum data across the peak to confirm peak purity and ensure no hidden co-elutions exist[2].

Comparative Analysis of HPLC Methods

The following table summarizes the experimental performance of a generic method versus the optimized method. The optimized method demonstrates superior resolving power and peak symmetry, making it the only viable candidate for ICH Q2(R2) validation.

Table 1: Chromatographic Performance Comparison
ParameterMethod A: Generic RP-HPLCMethod B: Optimized RP-HPLC
Stationary Phase C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase Water / Acetonitrile (Gradient)10 mM NH₄OAc pH 4.5 / Acetonitrile (Isocratic)
Retention Time (RT) 8.4 min6.2 min
Resolution (vs. 6-fluoro impurity) 1.1 (Critical Co-elution)2.8 (Baseline Separation)
Tailing Factor ( As​ ) 1.65 (Significant tailing)1.05 (Excellent symmetry)
Peak Purity (PDA Match Angle) Fails threshold (Hidden impurity)Passes threshold (Spectrally pure)

Experimental Protocol: Optimized Method Validation

The following step-by-step methodology outlines the validation protocol for Method B , ensuring a self-validating system through rigorous System Suitability Testing (SST) and adherence to ICH Q2(R2) standards.

Step 1: Instrumentation & Chromatographic Conditions
  • System: HPLC equipped with a quaternary pump, column thermostat, autosampler, and a PDA detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of 10 mM Ammonium Acetate (adjusted to pH 4.5 with glacial acetic acid) and Acetonitrile in a 65:35 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm (derived from the λmax​ of the quinolinone chromophore).

Step 2: Sample Preparation
  • Diluent: Mobile phase.

  • Standard Solution: Accurately weigh and dissolve the 6,7-Difluoro-1,2-dihydroquinolin-2-one reference standard to a working concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized batch sample at a nominal concentration of 100 µg/mL.

Step 3: ICH Q2(R2) Validation Execution
  • Specificity & Peak Purity: Inject blank, standard, and samples spiked with known impurities. Utilize PDA peak purity software to verify the spectral homogeneity of the main peak, confirming that the analytical procedure is fit for its intended purpose[2].

  • Linearity & Range: Prepare a 5-point calibration curve ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL). The reportable range is confirmed by demonstrating acceptable response and precision across this interval[3].

  • Accuracy (Recovery): Spike the sample matrix with the reference standard at 80%, 100%, and 120% levels in triplicate. Calculate the percentage recovery to ensure it falls within the 98.0% - 102.0% acceptance criteria[4].

  • Precision: Assess repeatability (intra-day) by injecting the 100 µg/mL standard six times. Assess intermediate precision (inter-day) by having a second analyst perform the same test on a different day to capture within-laboratory variation[5].

Validation Data Presentation

The experimental data obtained from the validation of Method B confirms its robustness and suitability for routine quality control and release testing.

Table 2: ICH Q2(R2) Validation Parameters Summary (Method B)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference from blank/impuritiesPeak purity angle < thresholdPass
Linearity ( R2 ) ≥0.999 (over 50-150% range)0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
Repeatability (% RSD) ≤2.0% (n=6)0.45%Pass
Intermediate Precision ≤2.0% (n=12, 2 days, 2 analysts)0.62%Pass
LOD / LOQ S/N 3 / S/N 100.05 µg/mL / 0.15 µg/mLPass

Validation Workflow Visualization

G Start Method Development (ICH Q14) Specificity Specificity & Selectivity (PDA Peak Purity) Start->Specificity Range Linearity & Range (Reportable Range) Specificity->Range Precision Precision (Repeatability) Range->Precision Accuracy Accuracy (Spike Recovery) Range->Accuracy Limits LOD & LOQ (Sensitivity) Precision->Limits Accuracy->Limits Report Validation Report (ICH Q2(R2)) Limits->Report

Logical workflow for ICH Q2(R2) compliant HPLC analytical method validation.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL: [Link]

  • Title: HPLC Content Determination Method Validation: A Comprehensive Guide Source: Welch Materials URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Validation

Comparative Antimicrobial Efficacy of 6,7-Difluoro-1,2-dihydroquinolin-2-one Derivatives: A Technical Guide for Drug Development

The relentless emergence of multi-drug resistant (MDR) bacterial pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis, has critically compro...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless emergence of multi-drug resistant (MDR) bacterial pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis, has critically compromised the clinical utility of classical antibiotics[1][2]. While traditional 4-fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) have dominated the antimicrobial landscape for decades, target-site mutations in gyrA and parC genes, alongside the overexpression of NorA efflux pumps, have severely limited their efficacy[3].

To circumvent these resistance mechanisms, medicinal chemistry has pivoted toward the 1,2-dihydroquinolin-2-one (carbostyril) scaffold [4][5]. Specifically, 6,7-difluoro-1,2-dihydroquinolin-2-one derivatives represent a strategic pharmacological hybridization. By retaining the highly lipophilic and electron-withdrawing 6,7-difluoro motif—known to enhance transmembrane penetration and target-binding affinity via halogen bonding—while shifting the carbonyl from the C4 to the C2 position, researchers have generated a novel class of antimicrobials that completely bypass classical fluoroquinolone resistance pathways[6][7].

This guide objectively compares the antimicrobial performance of these novel 2-quinolone derivatives against traditional alternatives and provides the self-validating experimental protocols required to evaluate them.

Mechanistic Paradigm Shift: 4-Quinolones vs. 2-Quinolones

The structural shift from a 4-quinolone to a 2-quinolone core fundamentally alters the drug's mechanism of action.

  • Traditional 4-Fluoroquinolones: Act as direct inhibitors of type IIA bacterial topoisomerases (DNA gyrase and Topoisomerase IV), leading to double-stranded DNA breaks[3]. However, this single-target dependency makes them highly susceptible to target-modification resistance.

  • 6,7-Difluoro-2-quinolone Derivatives: Recent studies demonstrate that substituted 2-quinolones (such as triazole or thiadiazole hybrids) operate via multi-target mechanisms. They have been shown to induce profound metabolic reprogramming in Gram-positive bacteria, disrupting cellular respiration and membrane integrity[6]. Furthermore, specific carbostyril derivatives (e.g., OPC-167832 analogs) act as potent, non-covalent inhibitors of DprE1 , a critical enzyme in mycobacterial cell wall synthesis[5].

G Q4 4-Fluoroquinolones (e.g., Ciprofloxacin) Target1 DNA Gyrase & Topoisomerase IV Q4->Target1 Q2 6,7-Difluoro-2-quinolones (Carbostyril Hybrids) Target2 Novel Targets: DprE1 & Metabolic Pathways Q2->Target2 Resist Efflux Pumps & Target Mutations Target1->Resist Induces Death Bacterial Cell Death Target1->Death Bypass Evades Classical Resistance Mechanisms Target2->Bypass Resist->Q4 Resistance Bypass->Death

Mechanistic divergence between classical 4-quinolones and novel 2-quinolone derivatives.

Comparative Antimicrobial Efficacy Data

To objectively evaluate the performance of 6,7-difluoro-1,2-dihydroquinolin-2-one derivatives, we must compare their Minimum Inhibitory Concentrations (MIC) against standard clinical therapies. The data below synthesizes recent findings from hybrid 2-quinolone-triazole and 2-quinolone-thiadiazole derivatives[2][6].

Compound Class / DrugPrimary MechanismS. aureus (MRSA) MIC (µg/mL)E. coli (MDR) MIC (µg/mL)M. tuberculosis MIC (µg/mL)
6,7-Difluoro-2-quinolone-triazole hybrids Membrane disruption / Multisite0.019 – 0.390.78 – 1.56N/A
6,7-Difluoro-2-quinolone-pyridyl hybrids Metabolic reprogramming0.02 – 0.042.50 – 5.00N/A
Carbostyril DprE1 Inhibitors (OPC-167832 class) DprE1 Inhibition (Cell Wall)> 64.0> 64.00.0002 – 0.002
Ciprofloxacin (Standard 4-Quinolone) DNA Gyrase Inhibition16.0 – 64.0 (Resistant)0.25 – 8.000.50 – 2.00
Vancomycin (Standard Glycopeptide) Peptidoglycan Cross-linking1.0 – 2.0> 64.0> 64.0

Data Analysis & Causality: The 6,7-difluoro-2-quinolone hybrids exhibit exceptional, sub-microgram efficacy against MRSA, vastly outperforming Ciprofloxacin[2][6]. The causality behind this lies in the lack of cross-resistance; MRSA strains harboring mutated DNA gyrase do not recognize the 2-quinolone scaffold. Furthermore, the high lipophilicity imparted by the 6,7-difluoro substitution allows these molecules to deeply intercalate into the Gram-positive bacterial membrane, triggering metabolic collapse before efflux pumps can extrude the drug.

Experimental Protocols for Efficacy Validation

To ensure scientific integrity and trustworthiness, the evaluation of these derivatives must utilize self-validating experimental systems. Below are the standardized, step-by-step methodologies for validating the antimicrobial profile of 6,7-difluoro-2-quinolone derivatives.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC)

Standard MIC assays often yield false positives due to the precipitation of highly lipophilic fluorinated compounds. Utilizing resazurin (a redox indicator) ensures that only true metabolic inhibition is recorded.

  • Preparation: Dissolve the 6,7-difluoro-2-quinolone derivative in 100% DMSO to create a 10 mg/mL stock. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a working concentration of 128 µg/mL (ensure final DMSO concentration is <1% to prevent solvent-induced toxicity).

  • Inoculum Standardization: Cultivate the target strain (e.g., MRSA ATCC 43300) overnight. Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in CAMHB.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound across columns 1-10. Column 11 serves as the positive growth control (bacteria + CAMHB + 1% DMSO); Column 12 is the negative sterility control (CAMHB only).

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to wells in columns 1-11. Incubate the plate at 37°C for 18 hours.

  • Resazurin Addition (Self-Validation Step): Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates viable, metabolically active bacteria. The MIC is the lowest concentration well that remains strictly blue.

  • MBC Determination: Plate 10 µL from all blue wells onto drug-free Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in CFU.

Protocol B: Minimum Biofilm Eradication Concentration (MBEC) Assay

Because 2-quinolones exhibit unique membrane-disrupting properties, they are highly effective at penetrating established biofilms, a critical metric where traditional 4-quinolones fail.

  • Biofilm Formation: Seed 100 µL of MRSA suspension ( 106 CFU/mL in TSB supplemented with 1% glucose) into a flat-bottom 96-well plate. Incubate statically at 37°C for 24 hours to allow mature biofilm formation.

  • Washing: Carefully aspirate the planktonic (free-floating) bacteria. Wash the biofilms three times with sterile PBS (pH 7.4) to remove loosely attached cells.

  • Drug Exposure: Add 200 µL of the 6,7-difluoro-2-quinolone derivative (diluted in TSB at concentrations ranging from 1× to 16× MIC) to the established biofilms. Include Ciprofloxacin as a comparative control. Incubate for 24 hours at 37°C.

  • Eradication Assessment: Aspirate the drug solution and wash twice with PBS. Add 200 µL of fresh TSB and sonicate the plate in a water bath for 10 minutes at 40 kHz to dislodge surviving biofilm-embedded cells.

  • Quantification: Perform serial dilutions of the sonicate and plate on TSA to calculate surviving CFU/mL. The MBEC is defined as the lowest concentration that eradicates 99.9% of the biofilm bacteria.

W Syn Compound Synthesis (6,7-Difluoro Scaffold) MIC Primary Screening (MIC / MBC Assays) Syn->MIC Bio Secondary Screening (Biofilm Eradication) MIC->Bio Mech Mechanistic Validation (Time-Kill / Transcriptomics) Bio->Mech

Step-by-step experimental workflow for validating 2-quinolone antimicrobial efficacy.

Conclusion

The transition from the 4-quinolone to the 1,2-dihydroquinolin-2-one (carbostyril) architecture represents a vital leap in combating antimicrobial resistance. By utilizing the 6,7-difluoro-1,2-dihydroquinolin-2-one scaffold as a building block for hybrid molecules (such as triazoles and substituted pyridines), drug developers can achieve potent, sub-microgram efficacy against MDR pathogens like MRSA. Unlike traditional fluoroquinolones, these derivatives evade target-site mutations and efflux mechanisms, establishing themselves as a premier chemotype for next-generation antibiotic development.

References

  • Discovery of Metabolic Reprogramming 2-Quinolones as Effective Antimicrobials for MRSA-Infected Wound Therapy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Hybrid 2-Quinolone-1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation Antibiotics (MDPI / PubMed) URL:[Link]

  • OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation comparison of difluoroquinolones

As a Senior Application Scientist specializing in mass spectrometry and pharmaceutical characterization, I have found that 6,8-difluoroquinolones—such as Sparfloxacin and Lomefloxacin—present unique analytical complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in mass spectrometry and pharmaceutical characterization, I have found that 6,8-difluoroquinolones—such as Sparfloxacin and Lomefloxacin—present unique analytical complexities compared to their 6-monofluoro counterparts. The presence of a second fluorine atom at the C8 position significantly alters the electron density of the quinolone core, increasing its susceptibility to photodefluorination and shifting its collision-induced dissociation (CID) thresholds[1][2].

This guide provides an objective, data-driven comparison of difluoroquinolone fragmentation behaviors, detailing the mechanistic causality behind their mass spectral fingerprints and providing a self-validating experimental workflow for their robust characterization.

Mechanistic Principles of Difluoroquinolone Fragmentation

In positive electrospray ionization (ESI+) mode, difluoroquinolones readily form stable protonated precursor ions [M+H]+ due to the basic nitrogen atoms within their piperazine rings[3]. The subsequent MS/MS fragmentation cascade is governed by the thermodynamic stability of the leaving groups[4]:

  • Low-Energy Pathways (Dehydration & Decarboxylation): The most universally observed primary fragmentation events are the neutral losses of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid moiety at the C3 position[5].

  • Medium-Energy Pathways (Piperazine Cleavage): As collision energy increases, the piperazine ring at the C7 position undergoes extensive cleavage. Because the positive charge is often localized on the piperazine nitrogen, these fragments (e.g., m/z 98, 84, 58) are highly abundant in the lower mass range[5].

  • High-Energy/Photolytic Pathways (Defluorination): The hallmark of 6,8-difluoroquinolones is the lability of the C8-F bond. Under high collision energies or prior UV exposure (photodegradation), heterolytic cleavage of the C8-F bond occurs, yielding defluorinated product ions (-19 Da or -20 Da for HF loss)[1][2].

Fragmentation_Logic Precursor Precursor Ion [M+H]+ (Protonated Core) H2O_Loss Neutral Loss: -18 Da (Dehydration) Precursor->H2O_Loss Low CE CO2_Loss Neutral Loss: -44 Da (Decarboxylation) Precursor->CO2_Loss Low CE Defluorination Defluorination (C8-F Cleavage) Precursor->Defluorination High CE / UV Piperazine Piperazine Cleavage (Ring Fragmentation) CO2_Loss->Piperazine Medium CE

Principal MS/MS fragmentation pathways of 6,8-difluoroquinolones.

Quantitative Fragmentation Comparison

To objectively compare product performance and structural identification markers, the following table summarizes the experimental MS/MS data for two primary difluoroquinolones.

CompoundMolecular FormulaPrecursor [M+H]+ Primary Neutral LossesPiperazine Ring FragmentsDefluorination Marker
Sparfloxacin C19​H22​F2​N4​O3​ m/z 393m/z 375 (- H2​O ), m/z 349 (- CO2​ )m/z 98, m/z 84, m/z 58m/z 375 (Photoproduct [M+H]+ )
Lomefloxacin C17​H19​F2​N3​O3​ m/z 352m/z 334 (- H2​O ), m/z 308 (- CO2​ )m/z 265, m/z 245m/z 332 (-HF loss)

Data supported by experimental observations of quinolone fragmentation behavior[1][5].

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in your analytical data, do not treat the mass spectrometer as a "black box." The following protocol is designed as a self-validating system, where every step includes a mechanistic justification (causality) and a built-in quality control check.

Phase 1: Sample Preparation & System Suitability
  • Action: Prepare a 20 µg/mL standard solution of the difluoroquinolone in 50:50 Methanol/Water containing 0.1% Formic Acid.

  • Causality: Difluoroquinolones are zwitterionic. The addition of an acidic modifier forces the equilibrium toward the protonated state, maximizing ionization efficiency and preventing signal suppression in ESI+ mode[4].

  • Validation Check: Inject the standard. The system is validated for operation only if the signal-to-noise (S/N) ratio for the primary decarboxylation transition (e.g., m/z 393 → 349 for Sparfloxacin) exceeds 100:1.

Phase 2: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 UHPLC column.

    • Mobile Phase A: H2​O

      • 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 5 minutes.

  • Causality: The hydrophobic fluoroquinolone core requires organic modifier ramping for elution. Formic acid acts as an ion-pairing agent, sharpening the peak shape while providing the excess protons necessary for [M+H]+ formation[4].

  • Validation Check: Calculate the peak asymmetry factor. It must fall between 0.8 and 1.2. Severe tailing indicates secondary interactions with unendcapped silanols on the column, which will artificially broaden the MS peak and compromise quantification.

Phase 3: ESI+ Ionization & CID Fragmentation
  • Action: Set the Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C. Isolate the precursor in Q1, and use Argon as the collision gas in Q2. Ramp the Collision Energy (CE) continuously from 15 eV to 40 eV.

  • Causality: A 350°C desolvation temperature provides sufficient thermal energy to evaporate the aqueous droplets without inducing premature thermal degradation of the labile C8-F bond. Ramping the CE is mandatory: low CE (15-20 eV) captures the diagnostic neutral losses (- H2​O , - CO2​ ), whereas high CE (30-40 eV) is required to shatter the piperazine ring and confirm the core structure[3][5].

  • Validation Check: Inspect the lower mass range of the product ion spectrum. The presence of m/z 98, 84, or 58 confirms that sufficient collision energy transfer was achieved to break the piperazine ring. If these are absent, the CE ramp is failing to reach the upper threshold.

LCMS_Workflow Prep Sample Prep Solubilization LC UHPLC Separation Prep->LC ESI ESI+ Ionization LC->ESI CID CID Fragmentation ESI->CID Analysis MS/MS Detection CID->Analysis

LC-MS/MS workflow for the characterization of difluoroquinolone antibiotics.

References

  • Title: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry Source: Analytical Letters (Taylor & Francis) via ResearchGate URL: [Link]

  • Title: Defluorinated Sparfloxacin as a New Photoproduct Identified by Liquid Chromatography Coupled with UV Detection and Tandem Mass Spectrometry Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Time-Resolved Spectroscopic Study of the Defluorination and Cyclization Reactions of Lomefloxacin in Water Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways Source: MDPI URL: [Link]

Sources

Validation

Validating Reference Standards for 6,7-Difluoro-1,2-dihydroquinolin-2-one: A Comprehensive Comparison Guide

Introduction: The Critical Role of Fluorinated Quinolone Intermediates The compound 6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS: 1341185-09-8) is a foundational building block in the synthesis of advanced fluoroquinolone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Fluorinated Quinolone Intermediates

The compound 6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS: 1341185-09-8) is a foundational building block in the synthesis of advanced fluoroquinolone antibiotics. The difluoro substitution pattern at the C6 and C7 positions is mechanistically essential: the 6-fluoro group enhances DNA gyrase inhibition and cellular penetration, while the 7-fluoro group acts as a highly reactive leaving group for subsequent nucleophilic aromatic substitution (S_NAr) with amines (e.g., piperazine) to form the final Active Pharmaceutical Ingredient (API)[1][2].

As a Senior Application Scientist, I frequently observe late-stage API batch failures stemming from poorly characterized starting materials. Positional isomers—such as the 6,8-difluoro or 5,7-difluoro analogs—can easily carry over through the synthetic pathway, resulting in API impurities that are nearly impossible to clear downstream. Therefore, establishing a self-validating, reference standard for this intermediate is not just a regulatory formality; it is a chemical imperative[3].

This guide objectively compares the performance of different reference standard sourcing strategies and provides the authoritative analytical methodologies required to validate them.

Comparative Performance Analysis: Sourcing Alternatives

When establishing a reference standard for 6,7-Difluoro-1,2-dihydroquinolin-2-one, laboratories typically choose between a Certified Reference Material (CRM), an in-house synthesized standard, or a commercial reagent-grade chemical. The table below summarizes the quantitative and qualitative performance of these alternatives.

Analytical ParameterCertified Reference Material (CRM)In-House Synthesized StandardCommercial Reagent Grade
Absolute Purity Guarantee >99.5% (Orthogonally validated via qNMR/DSC)Variable (Typically 95–99%)~97% (Often single-method UV area %)
Isomeric Impurity Profiling Fully resolved and quantified (e.g., 6,8-difluoro limits set)Requires extensive custom method developmentRarely specified or resolved
Metrological Traceability ISO 17034 / NIST traceableInternal documentation onlyLot-specific Certificate of Analysis only
Regulatory Compliance Ready for ICH Q2(R2) IND/NDA submissionsHigh burden of proof required by regulatory agenciesInsufficient for late-stage API control
Cost & Time Efficiency High upfront cost, zero time delayHigh labor/time cost, moderate material costLow cost, high risk of API batch failure

The Causality of Choice: While reagent-grade materials appear cost-effective, their purity is typically determined by simple HPLC-UV area percent. This method assumes all impurities share the same UV response factor as the main peak—a dangerous assumption for fluorinated aromatics. CRMs utilize orthogonal techniques (like qNMR) to establish absolute mass fraction purity, eliminating response factor bias.

Analytical Validation Workflow

To ensure total scientific integrity, the validation of a 6,7-Difluoro-1,2-dihydroquinolin-2-one reference standard must follow a multi-tiered, orthogonal workflow.

ValidationWorkflow Start 6,7-Difluoro-1,2-dihydroquinolin-2-one Reference Standard Identity 1. Structural Identity (NMR, IR, HRMS) Start->Identity Purity 2. Chromatographic Purity (HPLC-UV/MS, GC-FID) Start->Purity Thermal 3. Absolute Purity (DSC, qNMR) Start->Thermal Regulatory 4. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) Identity->Regulatory Purity->Regulatory Thermal->Regulatory Release Certified Reference Material (CRM) Release Regulatory->Release

Fig 1. Orthogonal validation workflow for 6,7-difluoro-1,2-dihydroquinolin-2-one standards.

Step-by-Step Experimental Methodologies

The following protocols represent a self-validating system designed to meet for specificity, linearity, and precision[3].

Protocol 1: Chromatographic Purity and Isomeric Profiling (HPLC-UV/MS)

The Causality: Standard C18 columns often fail to resolve fluorinated positional isomers due to their nearly identical hydrophobicities. To achieve specificity, this protocol mandates a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the PFP phase interact with the difluoro-quinoline ring via strong dipole-dipole and π−π interactions, providing the unique shape selectivity required to baseline-resolve the 6,7-difluoro product from 6,8-difluoro impurities.

Step-by-Step Method:

  • Sample Preparation: Accurately weigh 10.0 mg of the standard and dissolve in 10.0 mL of Methanol:Water (50:50 v/v) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

  • Column Selection: Install a high-efficiency PFP column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min. Maintain column temperature at 30°C.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Route the flow to an ESI-MS operating in positive ion mode to confirm the m/z of the main peak ([M+H]+ expected at ~182.1).

  • Validation: Inject blank, standard, and spiked isomer solutions to demonstrate baseline resolution ( Rs​>1.5 ).

Protocol 2: Structural Confirmation via Multinuclear NMR ( 1 H, 13 C, 19 F)

The Causality: While HRMS confirms the molecular formula, it is blind to the exact positions of the fluorine atoms on the aromatic ring. 19 F NMR is the definitive, self-validating technique here. The 6-F and 7-F will exhibit characteristic ortho-coupling ( J≈20−25 Hz) because they are adjacent. If the impurity is a 6,8-difluoro isomer, the fluorine atoms will exhibit meta-coupling ( J≈0−10 Hz), allowing for immediate, unambiguous structural differentiation[2].

Step-by-Step Method:

  • Sample Dissolution: Dissolve 15 mg of the standard in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v TMS as an internal reference.

  • 1 H NMR Acquisition: Acquire proton spectra at 400 MHz or higher. Look for the characteristic aromatic protons and the broad singlet of the secondary amine (NH) at the 1-position.

  • 19 F NMR Acquisition: Acquire fluorine spectra at 376 MHz.

  • Data Processing: Phase and baseline correct the spectra. Extract the F-F coupling constants to definitively prove the 6,7-substitution pattern.

Protocol 3: Absolute Purity via Quantitative NMR (qNMR)

The Causality: To establish a standard as a Primary Reference Material, its purity must be determined independently of chromatographic response factors. qNMR achieves this by comparing the integral of a distinct proton on the quinolone ring against a highly pure, NIST-traceable internal standard.

Step-by-Step Method:

  • Standard Selection: Select a NIST-traceable internal standard with a distinct NMR signal that does not overlap with the quinolone (e.g., Maleic acid, δ ~6.26 ppm).

  • Co-Dissolution: Accurately weigh (using a microbalance, d=0.001 mg) approximately 10 mg of 6,7-Difluoro-1,2-dihydroquinolin-2-one and 5 mg of Maleic acid into the same vial. Dissolve in DMSO- d6​ .

  • Acquisition: Run a 1 H NMR experiment with a long relaxation delay ( D1​≥30 seconds) to ensure complete relaxation of all nuclei.

  • Calculation: Calculate the absolute mass fraction purity using the ratio of the integrated areas, the number of protons contributing to each signal, and the exact molecular weights of the analyte and internal standard.

References

  • Title: Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Source: Acta Crystallographica Section E (NIH PMC) URL: [Link]

  • Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Source: Molbank (MDPI) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) / ICH URL: [Link]

Sources

Comparative

Scaffold Hopping in Drug Design: 6,7-Difluoro-1,2-dihydroquinolin-2-one versus 4-Quinolone Architectures

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critical decision of scaffold selection. The quinolone core is a privileged structure in drug discovery, but the specific positi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critical decision of scaffold selection. The quinolone core is a privileged structure in drug discovery, but the specific position of its carbonyl group and halogen substitutions drastically alters its pharmacological trajectory.

This guide provides an in-depth, data-driven comparison between the classic 4-quinolone scaffold (the backbone of fluoroquinolone antibiotics and emerging topoisomerase inhibitors) and the 6,7-difluoro-1,2-dihydroquinolin-2-one scaffold (a highly specialized core for receptor tyrosine kinase (RTK) and tubulin inhibition).

Part 1: Structural & Mechanistic Divergence

To design effective therapeutics, we must understand the causality behind scaffold geometry. The shift from a 4-quinolone to a 2-quinolone is not merely an isomeric tweak; it is a fundamental reprogramming of the molecule's target engagement profile.

The 4-Quinolone Scaffold: Metal Chelation & DNA Cleavage

The classic 4-quinolone is characterized by a keto group at the C-4 position and a nitrogen at N-1. The C-4 carbonyl, typically paired with an adjacent C-3 carboxylic acid, forms an essential bidentate ligand capable of chelating divalent metal ions (such as Mg²⁺).

  • Mechanistic Causality: This magnesium-water bridge anchors the drug to the DNA-enzyme complex of DNA gyrase (in bacteria) or Topoisomerase II (in eukaryotes). By stabilizing the cleavage complex, 4-quinolones prevent DNA religation, leading to fatal double-stranded DNA breaks .

The 6,7-Difluoro-1,2-dihydroquinolin-2-one Scaffold: Hinge Binding & Bioisosterism

Shifting the carbonyl to the C-2 position removes the metal-chelating ability, effectively abolishing antibacterial activity. However, it creates a bioisostere of coumarin. The strategic addition of fluorine atoms at C-6 and C-7 serves a dual, highly synergistic purpose:

  • Metabolic Stability: Fluorine substitution blocks CYP450-mediated oxidation at the electron-rich aromatic positions, significantly extending the molecule's half-life.

  • Target Affinity: The strongly electronegative fluorines engage in halogen bonding and enhance the overall lipophilicity of the scaffold. This drives the deep insertion of the molecule into the hydrophobic hinge regions of RTKs (e.g., VEGFR, FGFR) or the colchicine-binding site of tubulin, resulting in potent antimitotic and anti-angiogenic effects .

Pathway Core Base Quinolone Core Q4 4-Quinolone Scaffold (C4-Keto, C3-COOH) Core->Q4 Q2 6,7-Difluoro-2-quinolone (C2-Keto, 6,7-diF) Core->Q2 Mech1 Mg2+ Chelation & DNA Intercalation Q4->Mech1 Mech2 Halogen Bonding & Hinge Region Binding Q2->Mech2 Target1 Topoisomerase II / IV (DNA Strand Breaks) Mech1->Target1 Target2 RTKs / Tubulin (Mitotic Arrest) Mech2->Target2

Divergent pharmacological pathways of 4-quinolone versus 6,7-difluoro-2-quinolone scaffolds.

Part 2: Quantitative Performance & ADMET Comparison

When evaluating these scaffolds for oncology or infectious disease pipelines, quantitative metrics dictate the lead optimization strategy. Below is a comparative baseline of their typical performance profiles.

Property4-Quinolone (e.g., Norfloxacin analogs)6,7-Difluoro-2-quinolone (RTK/Tubulin Inhibitors)
Primary Target DNA Gyrase, Topoisomerase II, IVReceptor Tyrosine Kinases (RTKs), Tubulin
Mechanism of Action Metal chelation, DNA cleavage complex stabilizationATP-competitive hinge binding, microtubule depolymerization
Key Structural Feature C-4 Keto, C-3 Carboxylic acidC-2 Keto, C-6/C-7 Difluoro substitution
Metabolic Stability ( t1/2​ ) Moderate to High (Renal clearance dominant)High (Fluorination prevents aromatic hydroxylation)
Cytotoxicity (IC₅₀ on HeLa) 5.0 - 15.0 µM0.3 - 1.2 µM
Primary Indication Infectious diseases, specific solid tumorsTargeted oncology (anti-angiogenesis, antimitotic)

Part 3: Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, any scaffold evaluation must follow a rigorous, self-validating workflow. Below are the standard operating procedures for synthesizing the 6,7-difluoro-2-quinolone core and performing differential target engagement assays.

Protocol 1: Synthesis and Validation of the 6,7-Difluoro-2-quinolone Core
  • Precursor Condensation: React 3,4-difluoroaniline with the appropriate acrylate or malonate derivative in a dry DMF solvent under an inert nitrogen atmosphere at 0 °C.

  • Intramolecular Thermocyclization: Isolate the intermediate and heat in diphenyl ether at 250 °C for 3 hours.

    • Causality: The high thermal energy drives the Knorr-type cyclization, forcing the ring closure to form the rigid 1,2-dihydroquinolin-2-one architecture.

  • Self-Validation (NMR Analysis): Perform ¹⁹F-NMR and ¹H-NMR on the purified product.

    • Validation Check: ¹⁹F-NMR must show two distinct fluorine signals with characteristic ortho-coupling ( J≈20 Hz). ¹H-NMR will show the disappearance of the C-8 proton and a distinct singlet for the newly formed vinyl hydrogen, confirming successful intramolecular cyclization.

Protocol 2: Differential Target Engagement Assays

To objectively separate the activity of a 4-quinolone from a 2-quinolone, parallel in vitro assays must be run.

Workflow A: Topoisomerase II Cleavage Assay (For 4-Quinolones)

  • Incubate 0.5 µg of supercoiled plasmid DNA (pBR322) with 2 units of purified human Topoisomerase IIα and the 4-quinolone candidate (10 µM) in cleavage buffer (containing MgCl₂) at 37 °C for 30 minutes.

  • Terminate the reaction with 1% SDS and Proteinase K.

  • Run the samples on a 1% agarose gel containing ethidium bromide.

    • Causality & Readout: Active 4-quinolones trap the cleavage complex, preventing religation. This results in a distinct, heavy band of linear DNA on the gel, differentiating it from the supercoiled control.

Workflow B: Tubulin Polymerization Assay (For 2-Quinolones)

  • Prepare a reaction mixture containing 3 mg/mL purified porcine brain tubulin, 1 mM GTP, and the 6,7-difluoro-2-quinolone candidate (1 µM) in PEM buffer.

  • Transfer to a 384-well plate and incubate at 37 °C in a microplate reader.

  • Monitor the absorbance continuously at 340 nm for 60 minutes.

    • Causality & Readout: Active 2-quinolones bind the colchicine site, sterically hindering microtubule assembly. This is evidenced by a flat or significantly depressed absorbance curve compared to the steep sigmoidal curve of the vehicle control.

Assay S1 Compound Library (4-Quinolones & 2-Quinolones) S2A Topo II Cleavage Assay (Plasmid DNA + Enzyme + Mg2+) S1->S2A S2B Tubulin Polymerization Assay (Purified Tubulin + GTP) S1->S2B S3A Readout: Linear DNA Band (Agarose Gel Electrophoresis) S2A->S3A S3B Readout: Absorbance at 340nm (Spectrophotometry) S2B->S3B

Parallel in vitro target engagement workflows for quinolone scaffold validation.

References

  • Title: Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Source: Molecules (MDPI) URL: [Link]

  • Title: Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

Reproducibility of 6,7-Difluoro-1,2-dihydroquinolin-2-one Synthesis Pathways: A Comparative Guide

Executive Summary & Mechanistic Context As an application scientist specializing in heterocyclic process chemistry, I frequently encounter reproducibility bottlenecks in the synthesis of fluorinated quinolones. The targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As an application scientist specializing in heterocyclic process chemistry, I frequently encounter reproducibility bottlenecks in the synthesis of fluorinated quinolones. The target compound, 6,7-difluoro-1,2-dihydroquinolin-2-one (CAS 1341185-09-8), is a privileged structural motif crucial for the development of brain-penetrant selective JNK inhibitors and advanced fluoroquinolone antibiotics[1].

However, synthesizing this specific regiochemistry is notoriously difficult. The strong electron-withdrawing nature of the adjacent fluorine atoms at the 6 and 7 positions deactivates the aromatic ring, making classical electrophilic cyclizations highly erratic. This guide objectively compares three distinct synthetic pathways, analyzing the mechanistic causality behind their performance, yield reproducibility, and scalability.

Pathway Analysis & Mechanistic Causality

Pathway A: Classical Knorr / Friedländer-Type Cyclization

Conventional methods for 2-quinolone synthesis typically rely on the Friedländer Schiff base condensation or the Knorr acid-catalyzed cyclization of β -ketoanilides[2].

  • The Causality of Failure: When applying this to 3,4-difluoroaniline precursors, the deactivated aromatic ring resists electrophilic attack. Chemists are forced to use extremely harsh conditions (e.g., Polyphosphoric acid at >150°C). This thermal stress leads to tar formation, partial defluorination, and a difficult-to-separate mixture of 5,6-difluoro and 6,7-difluoro regioisomers.

Pathway B: Palladium-Catalyzed Carbonylative Annulation

To bypass the deactivated ring, modern approaches utilize transition-metal catalysis. A highly reproducible method involves the microwave-assisted, palladium-catalyzed carbonylative cyclization of unprotected 2-iodo-4,5-difluoroanilines with terminal alkynes[2].

  • The Causality of Success: By pre-installing an iodine atom ortho to the amine, the regiochemistry is strictly locked, eliminating the 5,6-difluoro isomer impurity. The use of molybdenum hexacarbonyl ( Mo(CO)6​ ) acts as a solid, controlled carbon monoxide source. Under microwave irradiation, Mo(CO)6​ decomposes at a predictable rate, ensuring precise CO stoichiometry without the severe safety risks of pressurized CO gas[2].

Pathway C: Thiolate-Mediated Cyclization (Metal-Free)

A breakthrough 2026 protocol achieves 2-quinolone synthesis via the thiolate-mediated cyclization of (E)-2-aminocinnamic acid derivatives[3].

  • The Causality of Success: The rigid (E)-geometry of the cinnamic acid precursor normally prevents the amine and carboxyl groups from interacting. The addition of a thiolate nucleophile generates a β -sulfide-substituted dihydrocinnamic acid intermediate[3]. This conjugate addition breaks the double bond, allowing free rotation around the Cα–Cβ single bond. The molecule naturally folds into a reactive conformation, driving spontaneous intramolecular condensation followed by the elimination of hydrogen sulfide ( H2​S ) to restore aromaticity[3].

Visualizing the Workflows

SynthesisPathways Start Target: 6,7-Difluoro-1,2-dihydroquinolin-2-one PathA Pathway A: Classical Knorr Cyclization Start->PathA PathB Pathway B: Pd-Catalyzed Annulation Start->PathB PathC Pathway C: Thiolate-Mediated Cyclization Start->PathC StepA1 3,4-Difluoroaniline + beta-keto ester PathA->StepA1 StepB1 2-Iodo-4,5-difluoroaniline + Alkyne + Mo(CO)6 PathB->StepB1 StepC1 (E)-2-Amino-4,5-difluorocinnamic acid + Thiolate Promoter PathC->StepC1 StepA2 Harsh Acid (PPA) > 150°C StepA1->StepA2 ResultA Low Yield (30-40%) Regioisomer Mixtures StepA2->ResultA StepB2 Pd(OAc)2, MW Irradiation 160°C, 30 min StepB1->StepB2 ResultB High Yield (85%) Excellent Regioselectivity StepB2->ResultB StepC2 beta-Sulfide Intermediate Free Rotation & Condensation StepC1->StepC2 ResultC Excellent Yield (90%) Metal-Free, Scalable StepC2->ResultC

Mechanistic divergence and outcomes of the three primary 6,7-difluoro-2-quinolone synthesis pathways.

DecisionMatrix Q1 Primary Synthesis Goal? A1 Rapid Library Generation (Small Scale) Q1->A1 Speed & Diversity A2 Process Chemistry (Gram to Kg Scale) Q1->A2 Scalability & Toxicity A3 Cost-Constrained Legacy Route Q1->A3 Budget Limits Rec1 Select Pathway B: Pd-Catalyzed MW Annulation A1->Rec1 Rec2 Select Pathway C: Thiolate-Mediated Cyclization A2->Rec2 Rec3 Select Pathway A: Knorr Cyclization (Optimize Acids) A3->Rec3

Logical decision tree for selecting the optimal synthesis pathway based on scale and resources.

Quantitative Performance Comparison

The following table synthesizes the experimental performance data across the three pathways, providing a clear objective comparison for process selection.

ParameterPathway A (Knorr/Friedländer)Pathway B (Pd-Annulation)Pathway C (Thiolate-Mediated)
Catalyst / Promoter Polyphosphoric Acid (PPA) Pd(OAc)2​ / DPPESodium Thiolate (Nucleophile)
Regioselectivity Poor (Mixture of isomers)Excellent (Locked by Iodine)Excellent (Locked by precursor)
Average Yield (%) 30 - 45%80 - 88%88 - 94%
Reaction Time 12 - 24 hours40 minutes (Microwave)2 - 4 hours
Temperature > 150°C160°CRoom Temp to 60°C
Scalability Low (Tar formation)Medium (Microwave limits)High (Gram-scale proven)[3]
E-Factor (Waste) High (Acid neutralization)Medium (Metal waste)Low (Metal-free, simple filtration)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Observational checkpoints are built into the steps to confirm mechanistic progression before proceeding.

Protocol 1: Microwave-Assisted Pd-Catalyzed Annulation (Pathway B)

Adapted from established microwave carbonylative cyclization methodologies[2].

  • Reagent Charging: To a 5.0 mL microwave process vial, add 2-iodo-4,5-difluoroaniline (1.0 mmol), Pd(OAc)2​ (0.05 mmol), DPPE ligand (0.2 mmol), triethylamine (2.0 mmol), the desired terminal alkyne (2.0 mmol), and Mo(CO)6​ (0.5 mmol) in anhydrous THF (2 mL).

    • Validation Checkpoint: The initial mixture should appear as a pale yellow suspension. If the mixture is dark brown immediately, the Pd catalyst has prematurely oxidized.

  • Microwave Irradiation: Cap the vial with a Teflon septum under N2​ . Irradiate at 60°C for 10 minutes (to initiate Mo(CO)6​ decomposition), followed by 160°C for 30 minutes[2].

    • Validation Checkpoint: Post-irradiation, the solution must contain a fine black precipitate (Palladium black). This confirms successful catalyst turnover and completion of the catalytic cycle.

  • Workup: Filter the vessel contents through a short Celite pad to remove the Pd black and unreacted molybdenum salts. Wash with acetone and concentrate under reduced pressure[2].

    • Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should reveal the complete disappearance of the starting aniline ( Rf​ ~0.6) and the appearance of a strongly fluorescent spot under 254 nm UV ( Rf​ ~0.3), characteristic of the fully conjugated 2-quinolone system.

Protocol 2: Thiolate-Mediated Cyclization (Pathway C)

Adapted from the 2026 metal-free protocol by Kim et al.[3].

  • Conjugate Addition: Dissolve the (E)-2-amino-4,5-difluorocinnamic acid derivative (1.0 mmol) in DMF (5 mL). Slowly add sodium methanethiolate (1.2 mmol) at room temperature.

    • Validation Checkpoint: The reaction mixture will shift from clear to a distinct pale yellow within 15 minutes. This colorimetric shift indicates the successful disruption of the (E)-alkene conjugation and the formation of the β -sulfide intermediate[3].

  • Intramolecular Condensation: Warm the mixture to 60°C for 2 hours to drive the condensation and subsequent aromatization.

    • Validation Checkpoint: The elimination of hydrogen sulfide ( H2​S ) is the thermodynamic driver of this step[3]. Suspend a piece of lead(II) acetate paper above the reaction flask; it will turn black (forming PbS), confirming the aromatization is actively occurring.

  • Isolation: Quench the reaction with water (15 mL). The highly crystalline 6,7-difluoro-1,2-dihydroquinolin-2-one will precipitate directly from the aqueous DMF mixture. Isolate via vacuum filtration.

    • Validation Checkpoint: The facile isolation by simple recrystallization/precipitation highlights the practical utility and high purity of this metal-free protocol[3].

References

  • 6,7-difluoroquinolin-2-one - CAS 1341185-09-8 Source: Molaid / Chemical Database URL
  • Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)
  • Microwave-assisted, palladium-catalyzed carbonylative cyclization — Rapid synthesis of 2-quinolones from unprotected 2-iodoanilines and terminal alkynes Source: Canadian Science Publishing URL
  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones Source: PMC / NIH URL

Sources

Safety & Regulatory Compliance

Safety

6,7-Difluoro-1,2-dihydroquinolin-2-one proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of 6,7-Difluoro-1,2-dihydroquinolin-2-one As a Senior Application Scientist overseeing pharmaceutical synthesis workflows, I frequently encounter laboratories th...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 6,7-Difluoro-1,2-dihydroquinolin-2-one

As a Senior Application Scientist overseeing pharmaceutical synthesis workflows, I frequently encounter laboratories that underestimate the logistical and environmental complexities of handling fluorinated heterocyclic precursors. 6,7-Difluoro-1,2-dihydroquinolin-2-one is a critical pharmacophoric building block widely utilized in the 1[1]. However, its difluorinated aromatic structure demands rigorous disposal protocols. Improper disposal not only violates Environmental Protection Agency (EPA) guidelines but also risks the release of into aquatic ecosystems, where they resist natural biodegradation.

This guide provides a comprehensive, field-proven operational plan for the safe handling, segregation, and disposal of 6,7-Difluoro-1,2-dihydroquinolin-2-one, ensuring your laboratory maintains strict compliance and environmental stewardship.

Chemical Profile and Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical and toxicological properties of the compound. The presence of fluorine atoms on the quinolinone core significantly alters its degradation profile compared to non-halogenated analogs.

Table 1: Quantitative Safety & Hazard Data for 6,7-Difluoro-1,2-dihydroquinolin-2-one

Property / MetricValue / ClassificationClinical & Operational Implication
Chemical Formula C9H5F2NOHigh halogen content dictates specialized waste segregation to prevent toxic combustion byproducts.
Hazard Classifications Acute Tox. (H302, H312, H332)Harmful if swallowed, in contact with skin, or inhaled; requires strict PPE compliance[2].
Irritation Codes Skin Irrit. (H315), Eye Irrit. 2A (H319)Mandates the use of chemical-resistant nitrile gloves and face shields during handling and cleanup[2].
Target Organ Toxicity STOT SE 3 (H336)May cause drowsiness or dizziness; all handling and transfer must occur within a certified fume hood[2].
Environmental Fate Persistent / Low BiodegradabilityCannot be disposed of via standard wastewater systems; requires advanced thermal destruction[3].

The Mechanistic Logic of Fluorinated Waste Disposal

Why can't this compound go into the standard organic waste stream?

The fundamental challenge in disposing of 6,7-Difluoro-1,2-dihydroquinolin-2-one lies in the carbon-fluorine (C-F) bond. As one of the strongest bonds in organic chemistry, it completely resists standard biological wastewater treatment and low-temperature incineration[4].

If fluorinated organic wastes are mistakenly placed in a non-halogenated organic waste container, the resulting mixture is often reprocessed by waste vendors and used as industrial fuel. During standard combustion, fluorinated organic compounds undergo incomplete thermal breakdown, forming highly toxic and corrosive 5, as well as fluorinated greenhouse gases[5].

Therefore, EPA guidelines mandate that halogenated organic waste must be strictly segregated. The only universally accepted method for the complete destruction of highly fluorinated organic compounds is 6[6]. Breaking these resilient bonds requires a minimum incineration temperature of 1000°C with a residence time of at least 2 seconds, followed immediately by caustic scrubbing to neutralize the resulting acid gases (HF and NOx)[7].

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, execute the following step-by-step methodology for the disposal of 6,7-Difluoro-1,2-dihydroquinolin-2-one and its associated contaminated consumables.

Step 1: Strict Waste Segregation

  • Action: Designate a specific, clearly labeled container exclusively for "Halogenated Organic Waste." Ensure the water content in this specific waste stream remains below 10%[8].

  • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs due to the extra treatment steps required to remove halogens, and creates severe combustion hazards if routed to standard fuel-blending facilities[9].

Step 2: Containerization and Headspace Management

  • Action: Place all unused product, reaction mother liquors, and contaminated consumables (e.g., pipette tips, reaction vials) into the designated compatible container (HDPE or glass). Never fill liquid waste containers to more than 75% capacity[10].

  • Causality: Leaving exactly 25% headspace acts as a self-validating safety buffer. It allows for the thermal expansion of liquids and the safe accumulation of headspace vapors, preventing pressure-induced container rupture[10].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed waste container in a designated SAA within the laboratory, specifically inside a ventilated flammable/corrosive liquids cabinet[5].

  • Causality: Many fluorinated organic compounds and their solvent vehicles are flammable; secondary containment prevents catastrophic laboratory contamination in the event of a primary container failure[11].

Step 4: Institutional Transfer for High-Temperature Incineration

  • Action: Transfer the waste to your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Ensure the manifest clearly states the presence of "Fluorinated Heterocyclic Compounds."

  • Causality: This explicit labeling alerts the contractor that the waste must be routed to an EPA-permitted RCRA incinerator capable of >1000°C thermal destruction and equipped with a high-efficiency caustic scrubber[6].

Emergency Spill Cleanup Methodology

In the event of a localized spill of 6,7-Difluoro-1,2-dihydroquinolin-2-one (either as a dry powder or in solution), execute the following protocol:

  • PPE Donning: Immediately don a fitted face shield, chemical-resistant nitrile gloves, and a fastened lab coat[11].

  • Containment: For solid spills, carefully sweep the material using anti-static tools to avoid generating airborne dust. For solutions, surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand) to halt the spread[11].

  • Collection: Transfer the absorbed mixture into a puncture-proof, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a compatible organic solvent (e.g., ethanol or acetone) to dissolve residual compound, followed by a thorough wash with laboratory detergent and water. Collect all wash liquids into the halogenated waste stream[11].

Disposal Workflow Visualization

The following diagram illustrates the critical pathway from waste generation to environmental safety, emphasizing the required thermal destruction parameters.

G Start Waste Generation: 6,7-Difluoro-1,2-dihydroquinolin-2-one Segregation Segregation: Isolate in Halogenated Stream Start->Segregation Prevent non-halogenated mixing Containment Containment: Seal with 25% Headspace Segregation->Containment Use compatible HDPE/Glass Storage SAA Storage: Flammable/Corrosive Cabinet Containment->Storage Label clearly as Halogenated Treatment Thermal Destruction: Rotary Kiln Incineration (>1000°C) Storage->Treatment EPA-certified EHS transfer Scrubbing Emission Control: Caustic Scrubbing of HF/NOx Treatment->Scrubbing Cleaves stable C-F bonds

Workflow for the segregation and thermal destruction of fluorinated heterocyclic waste.

References

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate , MDPI. Available at:[Link]

  • 6,7-difluoro-1,2-dihydroquinoxalin-2-one — Chemical Substance Information , NextSDS. Available at: [Link]

  • Chemical Waste Containers for Chemical Waste Disposal , RiskAssess. Available at: [Link]

  • Laboratory Hazardous Waste Management Guide , UTIA Safety Office. Available at:[Link]

  • UWO Guide to Classifying Unwanted Materials , UW Oshkosh. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , EPA NEPIS. Available at:[Link]

  • Hazardous Materials Disposal Guide , Nipissing University. Available at:[Link]

  • 3M Industrial Hygiene Program , MN.gov. Available at: [Link]

  • Ozone pretreatment of process waste water generated in course of fluoroquinolone production , PubMed. Available at:[Link]

  • DRAFT.EPA.PFAS Disposal , EWG. Available at:[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances , EPA. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 6,7-Difluoro-1,2-dihydroquinolin-2-one

As a Senior Application Scientist, I understand that handling halogenated heterocyclic compounds requires more than a cursory glance at a Safety Data Sheet (SDS). To build a truly robust safety culture in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling halogenated heterocyclic compounds requires more than a cursory glance at a Safety Data Sheet (SDS). To build a truly robust safety culture in drug development and chemical synthesis, researchers must understand the mechanistic causality behind every hazard and protocol.

Below is the comprehensive, field-proven operational guide for handling 6,7-Difluoro-1,2-dihydroquinolin-2-one (CAS: 1341185-09-8)[1]. This guide synthesizes chemical reactivity principles with stringent logistical and disposal frameworks.

Mechanistic Hazard Profiling

6,7-Difluoro-1,2-dihydroquinolin-2-one is a critical pharmacophore building block, but its structural properties dictate specific handling precautions. The compound carries the following key Global Harmonized System (GHS) hazard classifications[2][3]:

  • H302 (Harmful if swallowed): Systemic toxicity upon ingestion.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electron-withdrawing fluorine atoms at the 6- and 7-positions significantly increase the lipophilicity of the quinolinone core. This allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum and corneal epithelium, exacerbating acute irritation[2].

  • H335 (May cause respiratory irritation): As a crystalline powder, it poses a severe micro-particulate inhalation risk, reacting with the mucosal lining of the respiratory tract[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without targeted material specifications. The following table outlines the mandatory protective equipment and the scientific rationale for each choice.

Protective GearSpecification StandardMechanistic Rationale
Hand Protection Nitrile (Min. thickness: 0.11 mm)Standard latex is highly permeable to lipophilic halogenated aromatics. Nitrile provides a validated, dense cross-linked barrier against dermal penetration (mitigating H315)[3].
Eye Protection EN166 / NIOSH Chemical GogglesPrevents corneal exposure to micro-particulates. Safety glasses with side shields are the minimum, but tight-fitting goggles are preferred due to the compound's severe mucosal irritation profile (H319)[3].
Respiratory N95 / P100 Particulate FilterMandatory if handling outside a localized exhaust environment. Filters out fine dust particles (<5 microns) that cause acute respiratory tract irritation (H335)[3].
Body Protection Flame-retardant Lab CoatProtects against accidental particulate transfer. Must be removed immediately if contaminated to prevent sustained dermal exposure[3].

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, the handling of 6,7-Difluoro-1,2-dihydroquinolin-2-one must follow a strict procedural sequence that actively neutralizes its primary physical hazard: aerosolization.

Protocol: Safe Handling & Solution Preparation

  • Pre-Operational Readiness: Verify that the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Don all required PPE as outlined in the matrix above.

  • Static Mitigation (Critical Step): Fluorinated powders exhibit high static charge accumulation. Use a static eliminator (e.g., ionizing blower or polonium anti-static brush) on the analytical balance and utilize anti-static PTFE weighing boats. This prevents the H335-classified powder from aerosolizing and clinging to gloves or the balance enclosure.

  • Mass Transfer: Carefully transfer the required mass. Close the primary storage vial immediately to minimize ambient moisture exposure, which can degrade the compound over time.

  • In-Hood Solubilization: Do not transport the dry powder across the lab. Before removing the compound from the fume hood, dissolve it in a compatible anhydrous organic solvent (e.g., DMSO, DMF, or THF). Solubilizing the compound completely neutralizes the inhalation hazard[3].

  • Decontamination: Wipe the balance and surrounding hood area with a lint-free wipe dampened with isopropanol or ethanol. Dry sweeping is strictly prohibited as it re-suspends hazardous particulates into the air[3].

Spill Response & Environmental Disposal Plan

Fluorinated aromatics pose unique environmental and regulatory challenges. While specific neat fluorinated aromatics may currently fall outside the scope of certain broad EPA TSCA polymer reporting definitions[4], they are highly environmentally persistent and must be treated with the utmost regulatory rigor.

  • Emergency Spill Response: If the powder is dropped, do not sweep. Gently cover the spill with a solvent-dampened absorbent pad or moisten it with water to suppress dust generation. Collect the material into a sealable container using non-sparking tools[3].

  • Disposal Logistics: Segregate this chemical into designated Halogenated Organic Waste . Disposal must be executed via high-temperature incineration (>1000°C). Lower incineration temperatures risk the incomplete combustion of the difluoro-aromatic ring, which can catalyze the formation of highly toxic fluorinated dioxins and corrosive hydrogen fluoride (HF) gas[5].

Visualizing the Safety Workflow

The following diagram maps the logical progression of handling this compound, highlighting the critical divergence between routine execution and emergency response.

Workflow Storage Chemical Storage (Inert Gas, 2-8°C) PPE Don PPE & Fume Hood Prep (Nitrile, EN166 Goggles) Storage->PPE Retrieve Weighing Anti-Static Weighing & Solvent Transfer PPE->Weighing Execute Spill Accidental Spill (H335 / H315 Risk) Weighing->Spill Aerosol/Drop Waste Halogenated Waste Segregation Weighing->Waste Routine Disposal CleanUp Wet Wipe Decontamination (No Dry Sweeping) Spill->CleanUp Emergency Protocol CleanUp->Waste Collect Incineration High-Temp Incineration (>1000°C to prevent HF) Waste->Incineration Final Destruction

Operational workflow for 6,7-Difluoro-1,2-dihydroquinolin-2-one, from storage to safe disposal.

References

  • Keller and Heckman LLP. "EPA's New PFAS Rule At-A-Glance". Available at: [Link]

  • Ministry of the Environment, Japan. "Decomposition Technologies for Ozone Depleting Substances". Available at: [Link]

Sources

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